2,7-Diazaspiro[4.5]decan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-5-10-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMWNWBXVWTJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630910 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887118-43-6 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Pharmaceutical Potential of 2,7-Diazaspiro[4.5]decan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and burgeoning pharmaceutical relevance of the 2,7-diazaspiro[4.5]decan-1-one core scaffold. While extensive experimental data on the parent compound is limited in publicly accessible literature, this document consolidates available information and presents data from key derivatives to illuminate the scaffold's characteristics and potential in drug discovery.
Core Chemical Properties
The this compound is a spirocyclic heterocyclic compound featuring a piperidine ring fused to a pyrrolidinone ring through a quaternary carbon. This rigid, three-dimensional structure is of significant interest in medicinal chemistry as it can present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.
Physicochemical Data
Quantitative data for the parent this compound is primarily available from commercial chemical suppliers. The following table summarizes these properties. It is important to note that some of these values may be estimated or calculated.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | (Calculated) |
| Molecular Weight | 154.21 g/mol | (Calculated) |
| CAS Number | 887118-43-6 | Guidechem |
| Density | 1.12 g/cm³ | Guidechem |
| Boiling Point | 360 °C | Guidechem |
| Refractive Index | 1.533 | Guidechem |
| Flash Point | 171 °C | Guidechem |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | ChemScene |
| logP (calculated) | -0.1239 | ChemScene |
Synthesis and Experimental Protocols
A general synthetic route to the diazaspiro[4.5]decan-1-one core has not been explicitly detailed for the 2,7-isomer in the reviewed literature. However, methodologies for closely related isomers, such as the 2,8- and 1,3-diazaspiro[4.5]decanes, provide a strong basis for a plausible synthetic strategy. The following represents a generalized workflow for the synthesis of such scaffolds, adapted from published procedures for its derivatives.
General Synthetic Workflow
The synthesis of a diazaspiro[4.5]decan-1-one core typically involves a multi-step sequence starting from a suitable piperidine derivative. A key step is often a Michael addition or a similar carbon-carbon bond-forming reaction to construct the spirocyclic system, followed by cyclization to form the lactam ring.
Representative Experimental Protocol: Synthesis of a 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivative
This protocol is adapted from the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives and illustrates the key chemical transformations.
Step 1: Michael Addition
-
To a solution of a pipecolate-derived enolate in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), a solution of a nitroalkene in the same solvent is added dropwise.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Reduction and Cyclization
-
The purified product from the previous step is dissolved in a suitable solvent (e.g., ethanol).
-
A catalyst, such as Raney nickel, is added, and the mixture is subjected to hydrogenation under pressure.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting amino ester is then heated in a high-boiling point solvent (e.g., toluene) to induce lactam formation.
-
The final product is purified by crystallization or column chromatography.
Spectroscopic Characterization
No specific, publicly available experimental spectra for the parent this compound were identified. However, the characterization of its derivatives provides insight into the expected spectral features.
Representative NMR and MS Data for a Derivative (1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione)
The following data is for a related spirocyclic compound and is illustrative of the types of signals one might expect.[1]
-
¹H NMR (600 MHz, DMSO-d₆): δ 10.73 (s, 1H), 7.30 (t, J = 7.6 Hz, 2H), 7.24 (m, 2H), 7.19 (m, 1H), 2.73 (s, 3H), 2.57 (tt, J = 12.5, 3.5 Hz, 1H), 2.18 (qd, J = 13.1, 3.9 Hz, 2H), 1.93 (td, J = 12.8, 4.3 Hz, 2H), 1.70-1.75 (m, 4H).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 177.3 (C=O), 155.1 (C=O), 146.4, 128.3, 126.6, 126.0, 61.6 (spiro C), 41.5, 30.1, 28.5, 23.1 (CH₃).[1]
-
IR (mull, cm⁻¹): 3143.9 (N-H), 2923.6, 2856.1 (C-H), 1764.6 (C=O), 1707.5 (C=O), 1459.5 (C=C).[1]
-
HRMS (m/z): [M - H]⁺ calculated for C₁₅H₁₈N₂O₂: 257.1285, found 257.1287.[1]
Biological Activity and Signaling Pathways
The this compound scaffold and its isomers are privileged structures in modern drug discovery, with derivatives showing potent inhibitory activity against several key protein kinases involved in inflammatory diseases.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1.[1][2] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death that contributes to the pathology of various inflammatory conditions. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these diseases.
Dual Inhibition of TYK2/JAK1
In another significant finding, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3][4] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in the immune response and inflammation. Dual inhibition of TYK2 and JAK1 is a validated approach for treating autoimmune and inflammatory diseases, such as inflammatory bowel disease.
References
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
2,7-Diazaspiro[4.5]decan-1-one CAS number lookup
An In-Depth Technical Guide to Diazaspiro[4.5]decan-1-ones for Researchers
This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.5]decan-1-one and its closely related isomers, with a focus on their chemical identity, biological significance, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identification
The Chemical Abstracts Service (CAS) number for the hydrochloride salt of this compound is:
| Compound Name | CAS Number |
| This compound Hydrochloride | 1187173-43-8 |
This identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.[1][2]
Biological and Therapeutic Context
While specific research on the biological activity of this compound is limited in the public domain, extensive research has been conducted on its isomer, 2,8-Diazaspiro[4.5]decan-1-one , and its derivatives. These compounds have emerged as potent inhibitors of key enzymes in cellular signaling pathways, indicating the therapeutic potential of the diazaspiro[4.5]decan-1-one scaffold.
Inhibition of RIPK1 Kinase and Necroptosis
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[3][4] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.
One notable derivative, compound 41, demonstrated significant inhibitory activity against RIPK1 and a strong anti-necroptotic effect in cellular models.[3][4]
Dual Inhibition of TYK2/JAK1 Kinases in Inflammatory Diseases
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in autoimmune and inflammatory disorders, such as inflammatory bowel disease.[5]
A lead compound from this series, compound 48, exhibited excellent potency for TYK2 and JAK1, with significant selectivity over other JAK family kinases.[5] It also showed potent anti-inflammatory effects in preclinical models of ulcerative colitis.[5]
Quantitative Data: In Vitro Potency
The following tables summarize the in vitro inhibitory activities of representative 2,8-diazaspiro[4.5]decan-1-one derivatives.
Table 1: RIPK1 Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Reference |
| 41 | RIPK1 | 92 | [3][4] |
Table 2: TYK2/JAK Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Reference |
| 48 | TYK2 | 6 | >23-fold | [5] |
| JAK1 | 37 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for the synthesis and evaluation of diazaspiro[4.5]decane derivatives.
General Synthesis of Diazaspiro[4.5]decane Scaffolds
A one-step domino reaction has been reported for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. This method involves the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides.[6]
Materials:
-
Substituted aryl halide
-
Yne-en-yne substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Appropriate solvent (e.g., Toluene)
-
Base (e.g., K₂CO₃)
Procedure:
-
To a reaction vessel, add the aryl halide, yne-en-yne, Pd(OAc)₂, PPh₃, and base in the chosen solvent.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature for a set duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the desired diazaspiro[4.5]decane derivative.[6]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical method for assessing the inhibitory activity of a compound against a target kinase, such as RIPK1 or TYK2/JAK1.
Materials:
-
Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., diazaspiro[4.5]decan-1-one derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Read the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanisms of action for 2,8-diazaspiro[4.5]decan-1-one derivatives.
References
- 1. This compound, HCl | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure Elucidation of 2,7-Diazaspiro[4.5]decan-1-one: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, a detailed experimental procedure and complete spectroscopic data for the structure elucidation of the specific compound 2,7-Diazaspiro[4.5]decan-1-one are not publicly available. While numerous studies on related diazaspiro[4.5]decane isomers and their derivatives exist, the specific synthesis and characterization data for the parent this compound molecule have not been published.
This guide, therefore, will outline the general methodologies and principles that would be employed for the structure elucidation of such a compound, drawing on data from closely related analogues and foundational principles of analytical chemistry. This document serves as a template for the analysis of this compound should the compound be synthesized and its analytical data become available.
Proposed Synthetic Strategy
The synthesis of a spirocyclic lactam like this compound would likely involve a multi-step sequence starting from readily available precursors. A plausible approach could be a variation of the Schmidt rearrangement or a Beckmann rearrangement of a suitable spirocyclic oxime. Alternatively, a ring-closing amidation of a functionalized piperidine derivative could be envisioned.
A hypothetical synthetic workflow is presented below:
Caption: Hypothetical synthetic workflow for this compound.
Spectroscopic Analysis and Structure Confirmation
Once synthesized, the structure of this compound would be confirmed using a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Logical workflow for the structure elucidation of this compound.
Mass Spectrometry (MS)
Experimental Protocol: A high-resolution mass spectrum (HRMS) would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.
Expected Data: For this compound (C₈H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. The measured mass from HRMS would be compared to the calculated mass to confirm the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| Calculated [M+H]⁺ | Value to be calculated |
| Observed [M+H]⁺ | To be determined experimentally |
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or using an attenuated total reflectance (ATR) accessory.
Expected Data: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (alkane) | ~2850-2960 |
| C=O stretch (amide) | ~1650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H, ¹³C, and 2D NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) would be used as an internal standard.
Expected ¹H NMR Data: The ¹H NMR spectrum would show signals for each unique proton in the molecule. The chemical shift, multiplicity, and integration of each signal would provide information about the electronic environment and neighboring protons.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| N-H (amide) | Broad singlet | 1H | |
| N-H (amine) | Broad singlet | 1H | |
| CH₂ (adjacent to amide N) | Triplet | 2H | |
| CH₂ (adjacent to C=O) | Singlet or AB quartet | 2H | |
| CH₂ (piperidine ring) | Multiplets | 8H |
Expected ¹³C NMR Data: The ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shift would indicate the type of carbon (e.g., carbonyl, sp³-hybridized).
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (amide) | ~170-175 |
| Spirocyclic C | To be determined |
| CH₂ (piperidine & pyrrolidinone rings) | ~20-60 |
2D NMR Experiments (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the spirocyclic core structure.
-
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the piperidine and pyrrolidinone rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connectivity across the spirocenter and the positions of the nitrogen and carbonyl groups.
Conclusion
The definitive structure elucidation of this compound awaits its synthesis and the collection of detailed spectroscopic data. The methodologies outlined in this guide provide a robust framework for its characterization. The combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments would be required to unambiguously confirm its molecular formula, identify its functional groups, and map the precise connectivity of its atoms, thereby verifying the proposed spirocyclic lactam structure. Researchers and drug development professionals interested in this scaffold are encouraged to pursue its synthesis to enable a full experimental structure elucidation.
2,7-Diazaspiro[4.5]decan-1-one molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides key technical information regarding the chemical compound 2,7-Diazaspiro[4.5]decan-1-one.
Chemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C8H14N2O[1][2] |
| Molecular Weight | 154.213 g/mol [1] |
| Monoisotopic Mass | 154.110613074 Da[2] |
Structural Information
The structural arrangement of this compound is a key determinant of its chemical behavior.
References
Spectroscopic and Methodological Analysis of 2,8-Diazaspiro[4.5]decan-1-one: A Technical Guide
Abstract
This technical document provides a detailed overview of the spectroscopic characteristics and synthetic methodology for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, a key heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public data on the 2,7-isomer, this guide focuses on the 2,8-isomer as a practical and informative analogue. The document includes tabulated nuclear magnetic resonance (NMR) data, and a detailed experimental protocol for its synthesis. A logical workflow for the synthesis is also provided using Graphviz visualization to aid in the conceptual understanding of the process. This guide is intended to equip researchers with the foundational data and methodologies necessary for the study and utilization of diazaspiro[4.5]decan-1-one cores in further research and development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency |
| 9.35 | s | 1H | NH | DMSO-d6 | 400 MHz |
| 9.02 | s | 1H | NH | DMSO-d6 | 400 MHz |
| 7.72 | s | 1H | NH | DMSO-d6 | 400 MHz |
| 3.20-3.30 | m | 2H | CH₂ | DMSO-d6 | 400 MHz |
| 3.16 | m | 2H | CH₂ | DMSO-d6 | 400 MHz |
| 2.85-2.98 | m | 2H | CH₂ | DMSO-d6 | 400 MHz |
| 1.96 | m | 2H | CH₂ | DMSO-d6 | 400 MHz |
| 1.80-1.90 | m | 2H | CH₂ | DMSO-d6 | 400 MHz |
| 1.55 | d | 2H | CH₂ | DMSO-d6 | 400 MHz |
Note: Data sourced from Chemicalbook, specific literature reference for full experimental details was not provided in the source.[1]
Further Data Unavailability: As of the latest search, comprehensive and publicly available ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the unsubstituted 2,8-Diazaspiro[4.5]decan-1-one or its hydrochloride salt could not be located in the indexed literature. Researchers are advised to perform experimental characterization to obtain this data for their specific samples.
Experimental Protocols
The following protocol describes a representative synthesis of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride from its tert-butyl protected precursor.
Synthesis of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride
Objective: To deprotect tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate to yield the hydrochloride salt of 2,8-Diazaspiro[4.5]decan-1-one.
Materials:
-
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
Dichloromethane (CH₂Cl₂)
-
4 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate
Procedure:
-
A solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (e.g., 92 g, 0.36 mol) is prepared in dichloromethane (1 L).[1]
-
To this solution, a 4 M HCl solution (500 mL) is added slowly.[1]
-
The resulting mixture is stirred at room temperature for 8 hours.[1]
-
Following the reaction period, the mixture is concentrated under vacuum to remove the solvents.[1]
-
The residue is then diluted with ethyl acetate, which causes the product to precipitate as a solid.
-
The precipitated solid is collected by filtration to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[1]
Characterization: The final product is typically characterized by ¹H NMR spectroscopy to confirm its structure.[1]
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and a general workflow for spectroscopic analysis.
Caption: Synthetic workflow for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride.
References
Navigating the Physicochemical Landscape of 2,7-Diazaspiro[4.5]decan-1-one: A Technical Guide for Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.5]decan-1-one scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive core for developing novel therapeutics, particularly kinase inhibitors. Derivatives of this scaffold have shown promise as potent inhibitors of targets such as RIPK1 (Receptor-Interacting Protein Kinase 1) and TYK2/JAK1 (Tyrosine Kinase 2/Janus Kinase 1), which are implicated in inflammatory diseases.[1][2] Despite its therapeutic potential, publicly available data on the fundamental physicochemical properties of the parent compound, this compound, such as its solubility in various solvents, is scarce. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the inferred solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a broader context of its role in the drug discovery workflow.
Inferred Solubility Profile of this compound
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These are strong organic solvents commonly used to dissolve a wide range of organic molecules, including heterocyclic compounds, for reaction and analysis.[3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | Often used in extraction and purification (e.g., column chromatography) of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately to Sparingly Soluble | Used in synthesis, but the polarity may be insufficient for high solubility. THF is generally a better solvent than diethyl ether for this type of compound.[5] |
| Alcohols | Methanol, Ethanol | Likely Soluble | The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. |
| Aromatic | Toluene | Sparingly Soluble to Soluble | Often used as a reaction solvent, sometimes at elevated temperatures to improve solubility.[4] |
| Aqueous | Water, Buffered Solutions (pH 2, 7.4) | Sparingly Soluble | As a small organic molecule, some water solubility is expected, but it is likely to be low. Solubility will be pH-dependent due to the basic nitrogen atoms.[3] |
Experimental Protocol for Determining Thermodynamic Solubility
To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted approach for determining thermodynamic (equilibrium) solubility.[6]
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted samples and the standard solutions by HPLC.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent.
Visualizing the Context: Synthesis and Drug Discovery Workflows
To better understand the practical context in which the solubility of this compound is a critical parameter, the following diagrams illustrate a general synthetic workflow and its position within the broader drug discovery and development process.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Diazaspiro Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures that can address unmet medical needs is a driving force in modern drug discovery. Among the diverse heterocyclic scaffolds, diazaspiro compounds have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities. Their unique three-dimensional structures, conformational rigidity, and synthetic tractability make them attractive cores for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the burgeoning field of diazaspiro scaffolds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document delves into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with these remarkable compounds.
Anticancer Activity of Diazaspiro Scaffolds
Several classes of diazaspiro compounds have exhibited potent cytotoxic effects against a range of cancer cell lines. Notably, dispiro-indolinones and 1-oxa-4-azaspiro[4.5]decan-8-ones have shown significant promise.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of representative diazaspiro compounds is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dispiro-indolinone | Compound 29 | LNCaP (Prostate) | 1.2 - 3.5 | [1] |
| Dispirooxindole-pyrrolidine | Compound 7i | A549 (Lung) | IC50 at 50 µg/mL | |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | Compound 7j | A549 (Lung) | 0.17 | |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | Compound 7j | MDA-MB-231 (Breast) | 0.05 | |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one | Compound 7j | HeLa (Cervical) | 0.07 |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of novel compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The diazaspiro compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway: p53-MDM2 Interaction
Some dispiro-indolinones are being investigated as potential inhibitors of the p53-MDM2 protein-protein interaction.[2] The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. MDM2 is an oncoprotein that negatively regulates p53 by targeting it for degradation. Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: p53-MDM2 signaling and the effect of inhibitors.
Antimicrobial and Antifungal Activity
Diazaspiro scaffolds have also demonstrated significant potential in combating microbial and fungal infections. Derivatives of 2,8-diazaspiro[4.5]decan-1-one and 1,3-diazaspiro[4.5]decan-3-yl)benzo[de]isoquinoline-1,3-diones are among the promising candidates.
Quantitative Antimicrobial and Antifungal Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone | Compound B2 | M. tuberculosis | < 0.01 | |
| 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinone | Compound B2 | NTM strains | < 0.03125–2.5 | |
| 2,8-Diazaspiro[4.5]decan-1-one derivative | Compound 5h | C. albicans | MIC value of 0.07 mmol/L | |
| 2,8-Diazaspiro[4.5]decan-1-one derivative | Compound 5k | A. flavus | MIC value of 0.07 mmol/L |
Experimental Protocols
This method is a standardized technique for determining the MIC of antifungal agents.
Procedure:
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
-
Compound Dilution: The diazaspiro compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to a drug-free control well.
The MABA is a colorimetric assay used for determining the MIC of compounds against Mycobacterium tuberculosis.
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared in a suitable broth (e.g., Middlebrook 7H9).
-
Compound Dilution: The diazaspiro compounds are serially diluted in the broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Re-incubation: The plate is incubated for another 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Signaling Pathways
Some diazaspiro derivatives act as chitin synthase inhibitors. Chitin is an essential component of the fungal cell wall. By inhibiting its synthesis, these compounds disrupt cell wall integrity, leading to fungal cell death.
Caption: Inhibition of chitin synthesis in fungi.
Benzothiazinone-containing diazaspiro scaffolds have been shown to target DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the mycobacterial cell wall synthesis pathway.[3] DprE1 is involved in the biosynthesis of arabinogalactan, a critical component of the cell wall.
Caption: DprE1 inhibition in mycobacterial cell wall synthesis.
Central Nervous System (CNS) Activity
Diazaspiro scaffolds have also been explored for their potential to modulate CNS targets, particularly as antagonists of dopamine receptors.
Quantitative CNS Activity Data
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are used to measure the affinity and potency of compounds for their target receptors.
| Compound Class | Specific Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| 2,7-Diazaspiro[3.5]nonane | Compound 29 | D4.4 Receptor | 17 | 62 |
Experimental Protocol: Dopamine D4 Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Procedure:
-
Membrane Preparation: Membranes from cells expressing the dopamine D4 receptor are prepared.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-spiperone) that is known to bind to the D4 receptor, and various concentrations of the unlabeled diazaspiro compound (the competitor).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The ability of the diazaspiro compound to displace the radioligand is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway: Dopamine D4 Receptor Antagonism
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) of the D2-like family. They are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). Antagonists of the D4 receptor block the binding of dopamine, thereby preventing this signaling cascade.
Caption: Dopamine D4 receptor signaling and antagonism.
Experimental Workflows
Visualizing the logical flow of experiments is crucial for understanding and replicating research findings.
Anticancer Drug Screening Workflow
Caption: General workflow for anticancer drug screening.
Antimicrobial/Antifungal Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
Diazaspiro scaffolds represent a versatile and powerful platform for the design and discovery of novel therapeutic agents. Their demonstrated efficacy across diverse biological targets, including cancer cells, microbial pathogens, and CNS receptors, underscores their immense potential. This technical guide has provided a comprehensive overview of the current state of research in this exciting field, highlighting key quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. As synthetic methodologies continue to evolve and our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the emergence of new diazaspiro-based drugs with improved efficacy and safety profiles, ultimately benefiting patients worldwide.
References
The Ascendancy of Spirocycles: A Three-Dimensional Approach to Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic scaffolds. This paradigm shift, often referred to as "escaping flatland," has propelled spirocyclic compounds to the forefront of modern drug discovery.[1][2][3] Spirocycles, characterized by two rings sharing a single carbon atom, introduce a unique three-dimensional (3D) architecture into molecular design.[1][2] This inherent topographical complexity offers a powerful tool to overcome many of the challenges associated with planar molecules, such as metabolic instability and off-target effects.[1][2][3] This technical guide provides a comprehensive overview of the role of spirocyclic compounds in medicinal chemistry, detailing their advantages, synthesis, and impact on drug design through case studies of key therapeutic targets.
The Spirocyclic Advantage: Reshaping Drug Properties
The incorporation of a spirocyclic moiety into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The quaternary carbon at the core of a spirocycle imparts a higher fraction of sp³-hybridized carbons (Fsp³), a parameter increasingly correlated with clinical success.[1][3] This shift towards three-dimensionality leads to several key advantages:
-
Improved Physicochemical Properties: Spirocyclic compounds often exhibit enhanced aqueous solubility, reduced lipophilicity (logP/logD), and improved metabolic stability compared to their planar counterparts.[1][2][4] Azaspirocycles, for instance, have demonstrated higher solubility and metabolic stability than their corresponding piperazine or morpholine analogs.[1][2]
-
Enhanced Target Binding and Selectivity: The rigid framework of a spirocycle can lock a molecule into a specific conformation, optimizing the orientation of key binding motifs for interaction with a biological target. This pre-organization can lead to increased potency and selectivity.[1][2]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical matter, offering opportunities for intellectual property protection and the development of first-in-class therapeutics.
The following diagram illustrates the conceptual advantage of spirocyclic compounds in drug design, moving from 2D to 3D structures to improve target interaction.
Data Presentation: Quantitative Impact of Spirocyclization
The theoretical advantages of spirocyclic compounds are substantiated by quantitative data from various drug discovery programs. The following tables summarize the comparative physicochemical and pharmacokinetic properties of spirocyclic compounds and their non-spirocyclic analogs.
Table 1: Comparative Physicochemical Properties
| Compound Pair | Scaffold | clogP | Aqueous Solubility | pKa | Reference |
| Piperazine vs. 2,6-Diazaspiro[3.3]heptane | Piperazine | -1.50 | Freely soluble | 9.73, 5.35 | [5] |
| 2,6-Diazaspiro[3.3]heptane | -0.51 | - | - | [5] | |
| Olaparib Analog | Piperazine | - | - | - | [6] |
| 2,6-Diazaspiro[3.3]heptane | Lower logD | - | Increased | [6] | |
| MCHr1 Antagonist Precursor | Morpholine | - | - | - | [3] |
| Azaspirocycle | Lower logD | - | - | [3] |
Table 2: Comparative Pharmacokinetic and In Vitro Properties
| Compound | Target | Parameter | Value | Reference |
| Revumenib (SNDX-5613) | Menin-KMT2A | Log S | -5.89 | [7] |
| Bioavailability Score | 0.55 | [7] | ||
| FHD-609 | BRD9 | Half-life (mouse, rat, monkey) | 16, 20, 17 h | [8] |
| Oral Bioavailability | Low | [8] | ||
| Plasma Stability (mouse/human) | 100/100 % remaining @ 2h | [9] | ||
| Olaparib spiro-analog | PARP-1 | HLM/RH Stability | Improved | [6] |
| GPR119 agonist spiro-analog | GPR119 | HLM/RH Stability | Improved | [6] |
Case Studies: Spirocycles in Action
The strategic application of spirocyclic scaffolds has led to the development of promising clinical candidates and approved drugs targeting a range of diseases.
PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] The replacement of the piperazine ring in the approved PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in an analog with improved selectivity for PARP-1 and reduced DNA damage, suggesting a potential for lower cytotoxicity.[2]
Signaling Pathway of PARP Inhibition
The following diagram illustrates the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Menin-MLL Inhibitors in Acute Leukemia
The interaction between menin and the MLL1 fusion protein is a critical driver of acute leukemias with KMT2A gene rearrangements.[7][12] Revumenib (SNDX-5613) is a potent and selective oral inhibitor of the menin-MLL interaction that features a central diazaspiro[3.5]nonane scaffold.[7][13] This spirocyclic core was crucial for optimizing the compound's binding to menin and achieving the desired pharmacological profile.[7]
Signaling Pathway of Menin-MLL Inhibition
The diagram below outlines the role of the menin-MLL complex in leukemogenesis and its inhibition by revumenib.
BRD9 Degraders in Sarcoma and Other Cancers
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in cancers such as synovial sarcoma.[8][9] FHD-609 is a potent and selective heterobifunctional degrader of BRD9 that incorporates a spirocyclic linker.[8][14] This degrader induces the ubiquitination and subsequent proteasomal degradation of BRD9.
Signaling Pathway of BRD9 Degradation
The following diagram illustrates the mechanism of action of a BRD9 degrader like FHD-609.
Experimental Protocols
The successful application of spirocyclic chemistry in drug discovery relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments cited in the evaluation of spirocyclic compounds.
Synthesis of Spirocyclic Scaffolds
Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol describes a general procedure for the synthesis of a key spirocyclic building block.
-
Materials: 1-N-Boc-3-oxoazetidine, tosylmethyl isocyanide (TosMIC), potassium tert-butoxide, methanol, dichloromethane, silica gel for column chromatography.
-
Procedure:
-
To a stirred solution of 1-N-Boc-3-oxoazetidine (1.0 eq) and TosMIC (1.1 eq) in dry methanol at 0 °C, add potassium tert-butoxide (2.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-2,6-diazaspiro[3.3]heptane.
-
Workflow for Spirocyclic Scaffold Synthesis
In Vitro ADME Assays
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Materials: Test compound, positive control (e.g., a rapidly metabolized compound), negative control (e.g., a stable compound), human liver microsomes (HLM) or hepatocytes, NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with internal standard), 96-well plates, LC-MS/MS system.
-
Procedure:
-
Prepare working solutions of the test and control compounds in phosphate buffer.
-
In a 96-well plate, add the microsomal or hepatocyte suspension.
-
Add the compound working solutions to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system (time = 0).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Protocol 3: hERG Inhibition Assay
This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.
-
Materials: Test compound, positive control (e.g., E-4031), vehicle control, mammalian cell line stably expressing the hERG channel (e.g., HEK293), appropriate cell culture media and reagents, patch-clamp electrophysiology setup (manual or automated).
-
Procedure:
-
Culture the hERG-expressing cells according to standard protocols.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Record the baseline hERG current in the presence of the vehicle control.
-
Apply increasing concentrations of the test compound and record the steady-state hERG current at each concentration.
-
Apply the positive control to confirm the sensitivity of the assay.
-
Calculate the percentage of hERG current inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.
-
Conclusion
Spirocyclic compounds represent a significant evolution in medicinal chemistry, offering a robust strategy to overcome the limitations of traditional planar scaffolds. Their inherent three-dimensionality provides a powerful means to modulate physicochemical and pharmacokinetic properties, leading to drug candidates with improved potency, selectivity, and safety profiles. The successful development of spirocyclic drugs across various therapeutic areas underscores the transformative potential of this approach. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the integration of spirocyclic motifs into drug design will undoubtedly continue to accelerate the discovery of the next generation of innovative medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Ultra-Fast Validated Green UPLC-MS/MS Approach for Assessing Revumenib in Human Liver Microsomes: In Vitro Absorption, Distribution, Metabolism, and Excretion and Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 9. foghorntx.com [foghorntx.com]
- 10. A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Revumenib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. FHD-609 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The 2,7-Diazaspiro[4.5]decan-1-one Core: A Privileged Scaffold in Modern Drug Discovery
The 2,7-diazaspiro[4.5]decan-1-one core structure has emerged as a significant scaffold in medicinal chemistry, demonstrating versatile applications in the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth overview of this privileged core, focusing on its derivatives that have shown promise in targeting key proteins involved in inflammatory diseases and cancer.
Introduction to the this compound Scaffold
The this compound is a heterocyclic motif characterized by a spirocyclic system containing a piperidine ring fused to a pyrrolidin-2-one ring. This rigid, three-dimensional structure provides a unique conformational constraint that can be exploited for designing ligands with high affinity and selectivity for their biological targets. The presence of two nitrogen atoms at positions 2 and 7 offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Therapeutic Applications and Biological Targets
Derivatives of the this compound core have been investigated for their potential in treating various diseases, primarily by targeting protein kinases. The subsequent sections will delve into specific examples of these derivatives and their biological activities.
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Necroptosis, a form of programmed necrosis, is implicated in the pathogenesis of various inflammatory diseases. Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of this pathway, making it an attractive therapeutic target.[1][2]
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1][2] Through a virtual screening and subsequent structural optimization, compound 41 emerged as a lead candidate with significant inhibitory activity against RIPK1.[1][2]
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| Compound 41 | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells |
RIPK1 Kinase Assay (Biochemical)
A typical in vitro kinase assay to determine the IC50 values of the compounds would involve the following steps:
-
Recombinant human RIPK1 kinase is incubated with the test compound at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate).
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence-based assays, or mass spectrometry.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Necroptosis Assay
To assess the anti-necroptotic effect of the compounds in a cellular context, a U937 cell model can be utilized:
-
Human monocytic U937 cells are seeded in a multi-well plate.
-
The cells are pre-treated with the test compound at various concentrations.
-
Necroptosis is induced by stimulating the cells with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Cell viability is measured after a specific incubation time using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The ability of the compound to protect the cells from necroptosis is quantified and expressed as a percentage of the control.
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound derivatives.
Dual Inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, which is central to the immune response. Dysregulation of the JAK-STAT pathway is associated with various inflammatory and autoimmune diseases.
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1.[3][4] Compound 48 from this series demonstrated excellent potency for both kinases and exhibited superior anti-inflammatory efficacy compared to tofacitinib in a model of acute ulcerative colitis.[3]
| Compound | Target | IC50 (nM) | Selectivity vs JAK2 |
| Compound 48 | TYK2 | 6 | >23-fold |
| JAK1 | 37 |
In Vitro Kinase Inhibition Assay (Lanthascreen)
The inhibitory activity of the compounds against TYK2 and JAK1 can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Lanthascreen™ Eu Kinase Binding Assay:
-
The test compound is serially diluted and incubated with the respective kinase (TYK2 or JAK1), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase tracer.
-
The binding of the tracer to the kinase results in a high TR-FRET signal.
-
The test compound competes with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal.
-
The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Model of Acute Ulcerative Colitis
The anti-inflammatory efficacy of the compounds can be evaluated in a dextran sulfate sodium (DSS)-induced colitis model in mice:
-
Colitis is induced in mice by administering DSS in their drinking water for a specific period.
-
The mice are treated orally with the test compound or a vehicle control daily.
-
Disease activity is monitored by recording body weight, stool consistency, and the presence of blood in the feces.
-
At the end of the study, the colons are collected, and their length is measured. Histological analysis is performed to assess the extent of inflammation and tissue damage.
-
The efficacy of the compound is determined by its ability to ameliorate the clinical and histological signs of colitis.
Caption: The JAK-STAT signaling pathway and its dual inhibition by a this compound derivative.
Synthesis of the this compound Core
While specific synthetic routes for the aforementioned derivatives are detailed in their respective publications, a general approach to the diazaspiro[4.5]decane scaffold has been described. One-step synthesis methods involving palladium-catalyzed domino reactions of unactivated yne-en-ynes with aryl halides have been reported to afford diazaspiro[4.5]decane structures with exocyclic double bonds.[5] These intermediates can then be further modified to generate the desired this compound core and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,7-Diazaspiro[4.5]decan-1-one and its derivatives are important scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of novel therapeutic agents. The rigid spirocyclic core imparts unique three-dimensional structural features that can lead to enhanced target affinity and selectivity, as well as improved pharmacokinetic properties. This document provides a detailed, albeit hypothetical, protocol for the multi-step synthesis of this compound hydrochloride, based on established synthetic strategies for analogous heterocyclic compounds. The protocol is designed to be a practical guide for researchers in organic synthesis and drug discovery.
Overall Synthetic Scheme
The proposed synthesis commences with commercially available 1-Boc-4-piperidone and proceeds through a four-step sequence involving a Knoevenagel condensation, Michael addition, reductive cyclization, and final deprotection to yield the target hydrochloride salt.
Figure 1: Proposed synthetic pathway for this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(2-cyano-2-ethoxycarbonylvinyl)piperidine-1-carboxylate
This step involves a Knoevenagel condensation between 1-Boc-4-piperidone and ethyl cyanoacetate.
-
Materials:
-
1-Boc-4-piperidone
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Acetic acid (catalyst)
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-Boc-4-piperidone (1.0 eq), ethyl cyanoacetate (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.
-
Step 2: Synthesis of tert-butyl 4-(2-cyano-2-ethoxycarbonylethyl)piperidine-1-carboxylate
This step involves the reduction of the double bond of the product from Step 1 via a Michael addition.
-
Materials:
-
tert-butyl 4-(2-cyano-2-ethoxycarbonylvinyl)piperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
-
Step 3: Synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
This step involves the reductive cyclization of the cyano-ester intermediate to form the spirocyclic lactam.
-
Materials:
-
tert-butyl 4-(2-cyano-2-ethoxycarbonylethyl)piperidine-1-carboxylate
-
Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Ammonia (optional, may be present in the solvent)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the crude product from Step 2 in ethanol (or methanol, which may be saturated with ammonia).
-
Add a catalytic amount of Raney Nickel (as a slurry in water) or 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and shake or stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude spirocycle.
-
Purify by flash column chromatography if necessary.
-
Step 4: Synthesis of this compound hydrochloride
The final step is the removal of the Boc protecting group and formation of the hydrochloride salt.
-
Materials:
-
tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl)
-
Diethyl ether (Et₂O) or Methanol (MeOH)
-
-
Procedure:
-
Dissolve the Boc-protected spirocycle from Step 3 in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add a solution of HCl in dioxane (or another suitable solvent) (excess, e.g., 3-5 eq) at 0 °C.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the hydrochloride salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, this compound hydrochloride.
-
Data Presentation
The following table summarizes the expected data for the key compounds in the synthetic sequence. Note that these are representative values as the synthesis is proposed.
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State |
| tert-butyl 4-(2-cyano-2-ethoxycarbonylvinyl)piperidine-1-carboxylate | 1 | C₁₆H₂₄N₂O₄ | 308.37 | 85-95 | Yellowish Oil |
| tert-butyl 4-(2-cyano-2-ethoxycarbonylethyl)piperidine-1-carboxylate | 2 | C₁₆H₂₆N₂O₄ | 310.39 | 90-98 | Colorless Oil |
| tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 3 | C₁₃H₂₂N₂O₃ | 254.33 | 70-85 | White Solid |
| This compound hydrochloride | 4 | C₈H₁₅ClN₂O | 190.67 | 95-100 | White Solid |
Workflow and Logic Diagrams
Experimental Workflow for Synthesis
The following diagram illustrates the general laboratory workflow for the synthesis of the target compound.
Figure 2: General laboratory workflow for the synthesis and analysis.
Signaling Pathway Application Context
Derivatives of diazaspiro[4.5]decan-1-one have been investigated as inhibitors of various protein kinases, which are crucial nodes in cellular signaling pathways. For instance, such scaffolds could potentially inhibit a hypothetical "Kinase X" involved in a pro-inflammatory signaling cascade.
Figure 3: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Disclaimer: The synthetic protocol detailed herein is a proposed route based on established chemical principles and has not been experimentally validated from a specific literature source. Researchers should conduct their own literature searches and exercise appropriate caution and optimization when attempting this synthesis. All laboratory work should be performed with appropriate safety measures in place.
Application Notes and Protocols: Multi-Step Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the multi-step synthesis of 2,7-Diazaspiro[4.5]decan-1-one derivatives. This class of spirocyclic compounds is of significant interest in medicinal chemistry due to the structural motifs present in various biologically active molecules. The protocols outlined below are based on established synthetic strategies for analogous diazaspiro[4.5]decan-one scaffolds and are intended to serve as a comprehensive guide for researchers.
Introduction
Spirocyclic scaffolds, particularly those incorporating lactam functionalities, are privileged structures in drug discovery. The rigid, three-dimensional nature of the this compound core offers a unique framework for the development of novel therapeutic agents. Analogous structures, such as the 2,8-diazaspiro[4.5]decan-1-one derivatives, have shown potent inhibitory activity against key signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), which are implicated in inflammatory diseases.[1][2] The synthesis of these complex molecules typically involves a multi-step sequence, including key reactions such as reductive amination and intramolecular cyclization.
Proposed Synthetic Pathway
The proposed multi-step synthesis of this compound derivatives commences with commercially available starting materials and proceeds through a reductive amination followed by an intramolecular cyclization. A key intermediate is formed by the reaction of a protected 4-aminopiperidine derivative with a suitable carbonyl compound, which then undergoes cyclization to form the desired spirocyclic lactam.
Caption: Proposed multi-step synthetic workflow for this compound derivatives.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound derivatives. These protocols are based on established methodologies for the synthesis of analogous compounds.[3]
Step 1: Synthesis of Ethyl 2-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)propanoate
This step involves the reductive amination of N-Boc-4-aminopiperidine with ethyl 2-formylpropanoate. Reductive amination is a versatile method for forming carbon-nitrogen bonds.[4][5]
Materials:
-
N-Boc-4-aminopiperidine
-
Ethyl 2-formylpropanoate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere, add ethyl 2-formylpropanoate (1.1 eq) followed by acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
This step involves the intramolecular cyclization of the amino ester intermediate to form the spirocyclic lactam.
Materials:
-
Ethyl 2-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)propanoate
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-TsOH to the solution.
-
Heat the mixture to reflux and continue heating for 12-24 hours, with azeotropic removal of ethanol.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the protected spiro-lactam.
Step 3: Synthesis of this compound (Deprotection)
This step involves the removal of the Boc protecting group to yield the core spirocyclic scaffold.
Materials:
-
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected spiro-lactam from Step 2 (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting TFA salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.
Step 4: N-Functionalization of the Spirocyclic Scaffold
The secondary amine of the this compound core can be further functionalized to generate a library of derivatives.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide)
-
Base (e.g., triethylamine or potassium carbonate)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and a base (2.0 eq) in an appropriate solvent, add the desired electrophile (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final derivative.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of analogous diazaspiro[4.5]decan-one derivatives based on published literature.[3] Actual yields for the 2,7-isomer may vary.
| Compound | Step | Reported Yield (%) |
| (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Acylation | 30 |
| (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Acylation | 35 |
| (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Acylation | 38 |
Potential Biological Signaling Pathway
Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of the TYK2/JAK1 signaling pathway, which plays a crucial role in inflammatory responses.[1][6] It is plausible that this compound derivatives could also modulate this or similar kinase-mediated pathways.
Caption: Potential inhibition of the TYK2/JAK1 signaling pathway by this compound derivatives.
Conclusion
The multi-step synthesis of this compound derivatives represents a viable route to novel chemical entities with potential therapeutic applications. The protocols provided herein, based on established chemical transformations, offer a solid foundation for the synthesis and exploration of this promising class of spirocyclic compounds. Further optimization of reaction conditions and exploration of diverse N-functionalization will be crucial for developing potent and selective modulators of biological pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of the 1,8-diazaspiro[4.5] decane system | Semantic Scholar [semanticscholar.org]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,7-Diazaspiro[4.5]decan-1-one as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.5]decan-1-one scaffold is a rigid, three-dimensional structure that has emerged as a promising framework in medicinal chemistry for the development of novel kinase inhibitors. Its unique conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity. While literature specifically detailing the this compound isomer as a kinase inhibitor scaffold is limited, extensive research has been conducted on the closely related 2,8-diazaspiro[4.5]decan-1-one isomer. This document will focus on the application of the 2,8-diazaspiro[4.5]decan-1-one scaffold as a kinase inhibitor, providing detailed application notes, quantitative data, and experimental protocols. The principles and methodologies described herein can serve as a valuable guide for the investigation of the this compound scaffold.
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core have shown significant inhibitory activity against key kinases involved in inflammatory and cell death pathways, including Tyrosine Kinase 2 (TYK2), Janus Kinase 1 (JAK1), and Receptor-Interacting Protein Kinase 1 (RIPK1). These kinases are critical nodes in signaling pathways implicated in a range of diseases, from autoimmune disorders to neurodegenerative conditions.
Data Presentation
The following tables summarize the quantitative data for representative 2,8-diazaspiro[4.5]decan-1-one derivatives as kinase inhibitors.
Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against TYK2 and JAK Kinases
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | [1][2][3][4] |
| JAK1 | 37 | [1][2][3][4] |
Table 2: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against RIPK1 Kinase
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 41 | RIPK1 | 92 | [5][6][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by 2,8-diazaspiro[4.5]decan-1-one derivatives.
Experimental Workflow
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for 2,8-diazaspiro[4.5]decan-1-one derivatives. These can be adapted for the evaluation of this compound analogs.
Protocol 1: In Vitro TYK2/JAK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to measure the inhibitory activity of test compounds against TYK2 and JAK1 kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TYK2 or JAK1 enzyme
-
Suitable peptide substrate (e.g., IRS-1tide for TYK2)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: In Vitro RIPK1 Kinase Inhibition Assay (HTRF® Format)
This protocol measures the inhibitory activity of test compounds against RIPK1 by detecting the phosphorylation of a biotinylated substrate using Homogeneous Time-Resolved Fluorescence (HTRF®).
Materials:
-
Recombinant human RIPK1 enzyme
-
Biotinylated peptide substrate (e.g., TK Substrate-biotin)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
This compound test compounds
-
HTRF® KinEASE®-TK Kit (Cisbio) containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin
-
HTRF® Detection Buffer
-
Low-volume 384-well white assay plates
-
Multichannel pipettes
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. Further dilute in Kinase Buffer.
-
Assay Plate Setup: Add 2 µL of the diluted test compound or vehicle to the wells of the assay plate.
-
Kinase Reaction:
-
Add 4 µL of a solution containing RIPK1 enzyme and biotinylated substrate in Kinase Buffer to each well.
-
Initiate the reaction by adding 4 µL of ATP solution in Kinase Buffer.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of HTRF® detection mix (containing Eu³⁺-cryptate antibody and streptavidin-XL665 in HTRF® Detection Buffer) to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader (emission at 665 nm and 620 nm, excitation at 320 nm).
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.
-
Protocol 3: Cell-Based Necroptosis Inhibition Assay
This protocol assesses the ability of test compounds to inhibit necroptosis, a form of programmed cell death mediated by RIPK1, in a cellular context.
Materials:
-
U937 human monocytic cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-fmk (a pan-caspase inhibitor)
-
This compound test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white assay plates
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the respective wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Include control wells with cells only, cells with TNF-α/z-VAD-fmk only, and cells with compound only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control (100% viability) and the TNF-α/z-VAD-fmk-treated control (0% viability).
-
Calculate the percent inhibition of necroptosis for each compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Conclusion
The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a versatile and potent core for the development of inhibitors against clinically relevant kinases such as TYK2/JAK1 and RIPK1. The data and protocols presented here provide a comprehensive resource for researchers interested in exploring this scaffold and its isomers, including the this compound variant, for the discovery of novel kinase inhibitors. The inherent three-dimensionality and synthetic tractability of this spirocyclic system offer significant opportunities for the fine-tuning of potency, selectivity, and pharmacokinetic properties in the pursuit of new therapeutic agents.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of 2,7-Diazaspiro[4.5]decan-1-one in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.5]decan-1-one scaffold and its isomers have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This heterocyclic motif provides a rigid three-dimensional framework that can be strategically functionalized to achieve high potency and selectivity for various biological targets. This document provides an overview of the key applications of this compound derivatives in drug discovery, with a focus on their roles as kinase inhibitors and modulators of mitochondrial function. Detailed application notes, experimental protocols, and quantitative data are presented to guide researchers in this promising area.
I. Application as RIPK1 Kinase Inhibitors for Inflammatory Diseases
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death that plays a significant role in various inflammatory conditions.[1][2] The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these diseases.[1][2] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors.[1][3]
A notable example is compound 41 , which demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[1][2] This compound also showed a significant anti-necroptotic effect in a cellular model.[1][2] The discovery of this class of inhibitors was initiated through a virtual screening workflow that identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound, which was subsequently optimized to the 2,8-diazaspiro[4.5]decan-1-one scaffold.[1][2]
Quantitative Data: RIPK1 Inhibition
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| 41 | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells | [1][2] |
Signaling Pathway: RIPK1-Mediated Necroptosis
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.
Experimental Protocols
1. General Protocol for RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Purified recombinant RIPK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (2,8-diazaspiro[4.5]decan-1-one derivative)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a reaction well, combine the purified RIPK1 enzyme, MBP substrate, and the test compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
2. Cellular Necroptosis Inhibition Assay
This assay assesses the ability of the test compound to protect cells from induced necroptosis.
-
Materials:
-
U937 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TNFα (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (a pan-caspase inhibitor to ensure necroptosis)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed U937 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Induce necroptosis by adding TNFα and z-VAD-FMK to the cell culture.
-
Incubate the cells for 24-48 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell survival relative to control wells and determine the EC50 of the compound.
-
II. Application as Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease
The Janus kinase (JAK) family of enzymes, including TYK2 and JAK1, are crucial for the signaling of various cytokines involved in inflammatory and autoimmune diseases, such as inflammatory bowel disease (IBD).[3][4] Selective dual inhibition of TYK2 and JAK1 is a promising therapeutic strategy.[3][4] A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors.[3][4]
Compound 48 from this series demonstrated excellent potency for both TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[3][4] It also exhibited over 23-fold selectivity against JAK2, which is important for minimizing potential side effects.[3][4] In a mouse model of acute ulcerative colitis, compound 48 showed more potent anti-inflammatory efficacy than the approved JAK inhibitor tofacitinib.[3][4]
Quantitative Data: TYK2/JAK1 Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. JAK2 | In Vivo Efficacy | Reference |
| 48 | TYK2 | 6 | >23-fold | More potent than tofacitinib in a mouse model of acute ulcerative colitis | [3][4] |
| JAK1 | 37 |
Signaling Pathway: TYK2/JAK1-Mediated Cytokine Signaling
Caption: TYK2/JAK1 signaling pathway and its dual inhibition.
Experimental Protocols
1. General Protocol for TYK2/JAK1 Kinase Inhibition Assay
-
Materials:
-
Purified recombinant TYK2 and JAK1 enzymes
-
Suitable peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound (2,8-diazaspiro[4.5]decan-1-one derivative)
-
Detection reagent (e.g., ADP-Glo™ or similar)
-
-
Procedure:
-
Follow a similar procedure as the RIPK1 kinase inhibition assay, performing separate assays for TYK2 and JAK1.
-
Determine the IC50 values for each kinase to assess potency and selectivity.
-
2. Cellular Assay for Inhibition of Cytokine-Induced STAT Phosphorylation
-
Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Cytokines to stimulate specific pathways (e.g., IL-12 for TYK2/JAK2, IFN-α for TYK2/JAK1)
-
Test compound
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT3, pSTAT4)
-
Flow cytometer
-
-
Procedure:
-
Pre-incubate whole blood or PBMCs with the test compound at various concentrations.
-
Stimulate the cells with the appropriate cytokine.
-
Fix and permeabilize the cells.
-
Stain the cells with fluorescently labeled anti-pSTAT antibodies.
-
Analyze the level of STAT phosphorylation in specific cell populations (e.g., T cells, B cells) using a flow cytometer.
-
Determine the IC50 of the compound for inhibiting cytokine-induced STAT phosphorylation.
-
III. Application as Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. Inhibition of the mPTP is a therapeutic target for conditions like ischemia-reperfusion injury. A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and identified as novel mPTP inhibitors.
Experimental Workflow: mPTP Inhibition Assay
Caption: Experimental workflow for assessing mPTP inhibition.
Experimental Protocol: Calcein-AM/Cobalt Chloride mPTP Assay
This assay measures mPTP opening by monitoring the quenching of mitochondrial calcein fluorescence upon pore opening and entry of cobalt.
-
Materials:
-
Isolated mitochondria or intact cells
-
Calcein-AM
-
Cobalt chloride (CoCl₂)
-
Agent to induce mPTP opening (e.g., calcium chloride, ionomycin)
-
Test compound
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Load isolated mitochondria or cells with Calcein-AM. The acetoxymethyl (AM) ester allows the molecule to cross membranes, and intracellular esterases cleave it to the fluorescent calcein, which is retained in the cytoplasm and mitochondria.
-
Add CoCl₂ to the medium. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot cross the intact inner mitochondrial membrane.
-
Pre-incubate the mitochondria/cells with the test compound.
-
Induce mPTP opening.
-
Upon mPTP opening, CoCl₂ enters the mitochondrial matrix and quenches the calcein fluorescence.
-
Monitor the decrease in mitochondrial fluorescence over time.
-
The rate of fluorescence decrease is proportional to the extent of mPTP opening. A slower decrease in the presence of the test compound indicates inhibition.
-
IV. Synthesis of this compound Scaffolds
The synthesis of the this compound core is a key step in developing these promising drug candidates. While various synthetic routes exist, a common approach involves the construction of the piperidine and pyrrolidinone rings in a sequential manner.
General Synthetic Scheme
A general retrosynthetic analysis suggests that the spirocyclic core can be constructed from a suitably substituted piperidine derivative. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spirohydantoin, proceeds via a three-step synthesis with an overall yield of 60%.[5] The key steps include a Strecker reaction to form an α-amino nitrile, followed by reaction with potassium cyanate and subsequent cyclization.[5]
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific experimental details and optimize conditions for their specific applications. Safety precautions should be taken when handling all chemical reagents.
References
Application Notes and Protocols for N-Arylation of 2,7-Diazaspiro[4.5]decan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-diazaspiro[4.5]decan-1-one scaffold is a valuable structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The functionalization of this scaffold, particularly through N-arylation, allows for the exploration of chemical space and the development of novel drug candidates. This document provides detailed protocols and application notes for the N-arylation of this compound, focusing on two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation (Goldberg reaction).
The N-arylation of this compound can theoretically occur at two positions: the secondary amine (N7) and the amide nitrogen (N2). The choice of catalytic system and reaction conditions can influence the regioselectivity of this transformation. Generally, the secondary amine is more nucleophilic and less sterically hindered than the amide nitrogen, suggesting that N7-arylation is the more probable outcome under many conditions.
Key N-Arylation Methodologies
Two primary catalytic systems are employed for the N-arylation of amine and amide functionalities:
-
Palladium-Catalyzed Buchwald-Hartwig Amination : This is a versatile and widely used method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an amine or amide with an aryl halide or triflate. The reaction typically employs a palladium precursor and a phosphine ligand.[1][2][3][4][5][6]
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction) : This classical method, particularly the Goldberg variation for amides, utilizes a copper catalyst for the N-arylation of amines and amides.[7][8][9][10] Modern protocols often use copper(I) salts in the presence of a ligand, such as a diamine, and can be a cost-effective alternative to palladium-catalyzed methods.[9][11]
Data Presentation: Comparison of N-Arylation Protocols
The following table summarizes typical reaction conditions and expected outcomes for the N-arylation of substrates similar to this compound. Please note that these are representative conditions and may require optimization for the specific substrate.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, CuO |
| Ligand | Xantphos, RuPhos, BINAP, DavePhos | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, NMP |
| Temperature | 80-120 °C | 110-180 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br |
| Typical Yields | 70-95% | 60-85% |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is designed for the selective N-arylation at the more nucleophilic secondary amine (N7) of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,7-diazaspiro[4.5]decan-1-one.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides an alternative method for the N-arylation of this compound, which may offer different regioselectivity or be more suitable for certain aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-2,7-diazaspiro[4.5]decan-1-one.
Visualizations
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Caption: Workflow for the Ullmann Condensation N-arylation.
Caption: Simplified catalytic cycles for N-arylation reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,8-Diazaspiro[4.5]decan-1-one Derivatives for RIPK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including apoptosis and necroptosis. Its pivotal role in these processes makes it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of 2,8-diazaspiro[4.5]decan-1-one derivatives, a novel class of potent RIPK1 inhibitors.
Note: Initial research indicates the primary scaffold of interest for RIPK1 inhibition is the 2,8-diazaspiro[4.5]decan-1-one core, rather than the 2,7-isomer. These notes are based on the available scientific literature for the 2,8-diazaspiro derivatives.
Signaling Pathways Involving RIPK1
RIPK1 is a key signaling node that integrates signals from various receptors to control cell fate. Its kinase activity is crucial for the induction of necroptosis, a form of programmed necrosis. The following diagrams illustrate the central role of RIPK1 in key signaling cascades.
Caption: TNFα-induced RIPK1 signaling pathway.
Caption: TLR-mediated RIPK1 signaling pathway.
Quantitative Data and Structure-Activity Relationship (SAR)
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated for their inhibitory activity against RIPK1.[1] The lead compound, compound 41 , demonstrated potent inhibition of RIPK1 kinase activity.
Table 1: In Vitro Activity of Lead Compound 41
| Compound | RIPK1 IC₅₀ (nM) | Cell-based Necroptosis Inhibition (U937 cells) |
| 41 | 92 | Significant |
Structure-Activity Relationship (Qualitative Summary)
Through systematic structural modifications of an initial hit compound, key structural features essential for potent RIPK1 inhibition were identified.[1] The optimization process led to the discovery of compound 41, which exhibits significant inhibitory activity.[1] Further exploration of the SAR could lead to the development of even more potent and selective inhibitors.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is designed to measure the kinase activity of RIPK1 by quantifying the amount of ADP produced in the enzymatic reaction.
References
Application Notes and Protocols for the Development of TYK2/JAK1 Inhibitors from 2,7-Diazaspiro[4.5]decan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune and inflammatory diseases.[2][3] Consequently, targeting specific JAK isoforms has emerged as a promising therapeutic strategy.[4] Selective inhibition of TYK2 and JAK1 is of particular interest as it may offer a potent anti-inflammatory effect while minimizing the side effects associated with broader JAK inhibition.[5][6] The 2,7-diazaspiro[4.5]decan-1-one scaffold has been identified as a promising starting point for the development of potent and selective dual TYK2/JAK1 inhibitors.
This document provides detailed application notes and protocols for the development and characterization of TYK2/JAK1 inhibitors derived from the this compound chemical scaffold. It is intended to guide researchers through the key stages of inhibitor development, from initial screening to in vivo efficacy studies.
Signaling Pathways and Experimental Workflow
The development of novel TYK2/JAK1 inhibitors from a this compound scaffold involves a multi-step process. This workflow begins with the chemical synthesis of a library of derivatives, followed by a cascade of in vitro and in vivo assays to identify and characterize lead compounds with the desired potency, selectivity, and pharmacological properties.
References
Application Notes and Protocols for the Synthesis and Evaluation of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis and preclinical evaluation of novel antifungal agents. The protocols outlined below cover the chemical synthesis of a candidate compound series, in vitro susceptibility and cytotoxicity testing, and in vivo efficacy assessment.
Rationale and Strategy
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal therapies.[1][2] This protocol focuses on the synthesis of novel triazole-based compounds, a class of molecules known for their potent antifungal activity.[3][4] The strategy involves modifying a known antifungal scaffold to enhance efficacy against resistant pathogens and to explore novel structure-activity relationships (SAR).[3][5] The experimental workflow will progress from broad in vitro screening to more focused in vivo studies for the most promising candidates.
Experimental Workflow
The overall experimental procedure for the discovery and preclinical development of novel antifungal agents is depicted in the workflow diagram below.
Caption: High-level experimental workflow for antifungal drug discovery.
Chemical Synthesis Protocol: Novel Triazole Analogs
This protocol describes the synthesis of a hypothetical series of novel 1,2,4-triazole derivatives based on a modified fluconazole scaffold.[3][4][5]
3.1. General Synthesis Scheme:
The synthesis will be performed via a multi-step process, starting with commercially available reagents. Key steps include the formation of an epoxide intermediate, followed by nucleophilic opening with 1,2,4-triazole, and subsequent derivatization of a side chain to generate a library of analogs.
3.2. Materials and Methods:
-
Reagents: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, trimethylsulfoxonium iodide, sodium hydride, various substituted benzyl bromides, N,N-dimethylformamide (DMF), dichloromethane (DCM), silica gel for column chromatography.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
3.3. Synthetic Procedure (Example for one analog):
-
Epoxide Formation: To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one in DMF, add trimethylsulfoxonium iodide and sodium hydride at 0°C. Stir the mixture at room temperature for 12 hours.
-
Epoxide Opening: Add 1H-1,2,4-triazole and potassium carbonate to the reaction mixture and heat to 80°C for 6 hours.
-
Derivatization: To the resulting alcohol in DCM, add a substituted benzyl bromide and a non-nucleophilic base. Stir at room temperature for 24 hours.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure of the final compound using NMR and MS.
In Vitro Antifungal Susceptibility Testing
The in vitro activity of the synthesized compounds will be evaluated against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), will be used to determine the Minimum Inhibitory Concentration (MIC).[6][7][8]
4.1. Fungal Strains and Culture Conditions:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Candida krusei (ATCC 6258)
-
Aspergillus fumigatus (ATCC 204305)
-
Fluconazole-resistant Candida albicans clinical isolate
Yeast strains will be cultured on Sabouraud Dextrose Agar (SDA) and filamentous fungi on Potato Dextrose Agar (PDA).[9]
4.2. Protocol for Broth Microdilution:
-
Preparation of Antifungal Stock Solutions: Dissolve compounds in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antifungal stock solutions in RPMI 1640 medium in 96-well microtiter plates to achieve final concentrations ranging from 0.125 to 64 µg/mL.
-
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.[6]
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[8][10]
4.3. Data Presentation: In Vitro Antifungal Activity
| Compound | C. albicans (ATCC 90028) MIC (µg/mL) | C. glabrata (ATCC 90030) MIC (µg/mL) | C. krusei (ATCC 6258) MIC (µg/mL) | A. fumigatus (ATCC 204305) MIC (µg/mL) | Fluconazole-Resistant C. albicans MIC (µg/mL) |
| SYN-001 | 2 | 4 | 8 | 16 | 4 |
| SYN-002 | 0.5 | 1 | 2 | 4 | 1 |
| SYN-003 | 4 | 8 | 16 | 32 | 8 |
| Fluconazole | 1 | 16 | 64 | >64 | 32 |
| Voriconazole | 0.25 | 0.5 | 1 | 0.5 | 0.5 |
Mechanism of Action: Ergosterol Biosynthesis Pathway
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis.[2][11] The disruption of this pathway leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, compromising fungal cell membrane integrity.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
In Vitro Cytotoxicity Assay
To assess the selective toxicity of the novel compounds, their effect on mammalian cells will be evaluated.
6.1. Cell Line and Culture Conditions:
-
Human embryonic kidney cells (HEK-293)
-
Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
6.2. Protocol for MTT Assay:
-
Cell Seeding: Seed HEK-293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (same concentration range as MIC testing) for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
6.3. Data Presentation: Cytotoxicity and Selectivity Index
| Compound | IC₅₀ on HEK-293 (µg/mL) | Selectivity Index (SI) vs. C. albicans (IC₅₀ / MIC) |
| SYN-001 | >64 | >32 |
| SYN-002 | >64 | >128 |
| SYN-003 | 32 | 8 |
| Fluconazole | >64 | >64 |
| Voriconazole | >64 | >256 |
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The in vivo efficacy of the most promising candidate (SYN-002) will be evaluated in a mouse model of disseminated candidiasis.[2][12]
7.1. Animal Model and Infection:
-
Animals: Immunocompetent BALB/c mice.
-
Infection: Mice will be infected via tail vein injection with 1 x 10⁶ CFU of C. albicans.
7.2. Treatment Protocol:
-
Grouping: Animals will be randomly assigned to treatment groups: Vehicle control (e.g., PBS), SYN-002 (e.g., 10 mg/kg), and Fluconazole (e.g., 10 mg/kg).
-
Administration: Treatment will be administered intraperitoneally once daily for 7 days, starting 24 hours post-infection.
-
Monitoring: Monitor mice daily for survival and clinical signs of illness.
7.3. Efficacy Endpoints:
-
Survival: Record survival over a 14-day period.
-
Fungal Burden: At the end of the study, kidneys will be harvested, homogenized, and plated on SDA to determine the fungal load (CFU/g of tissue).
7.4. Data Presentation: In Vivo Efficacy
| Treatment Group (n=10) | 14-Day Survival Rate (%) | Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD) |
| Vehicle Control | 0 | 6.8 ± 0.5 |
| SYN-002 (10 mg/kg) | 80 | 3.2 ± 0.7 |
| Fluconazole (10 mg/kg) | 70 | 3.5 ± 0.6 |
Logical Relationship of Experimental Stages
The progression from in vitro to in vivo testing is a critical decision-making process in drug discovery.
Caption: Decision-making flowchart for advancing a compound to in vivo testing.
Conclusion
This document provides a detailed set of protocols and application notes for the synthesis and evaluation of novel triazole-based antifungal agents. The described workflow, from chemical synthesis through in vitro and in vivo testing, allows for the systematic identification and characterization of promising new drug candidates. The data presented in the structured tables and the visualization of key pathways and workflows offer a clear guide for researchers in the field of antifungal drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
Application Notes and Protocols for the Laboratory Scale Synthesis of 2,7-Diazaspiro[4.5]decan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,7-Diazaspiro[4.5]decan-1-one, a valuable spirocyclic scaffold for drug discovery and development. The synthesis is presented as a three-step sequence starting from the commercially available 1-Boc-4-(aminomethyl)piperidine. The protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Synthetic Workflow
The overall synthetic strategy involves the initial formation of a Michael adduct, followed by an intramolecular cyclization to construct the spirocyclic lactam core, and a final deprotection step to yield the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)propanoate (Intermediate 1)
This step involves the aza-Michael addition of the primary amine of 1-Boc-4-(aminomethyl)piperidine to ethyl acrylate.
Materials:
-
1-Boc-4-(aminomethyl)piperidine
-
Ethyl acrylate
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in methanol (0.5 M), add ethyl acrylate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a colorless oil.
| Reactant | MW ( g/mol ) | Equivalents | mmol | Mass (g) / Volume (mL) |
| 1-Boc-4-(aminomethyl)piperidine | 214.30 | 1.0 | 10 | 2.14 g |
| Ethyl acrylate | 100.12 | 1.1 | 11 | 1.17 mL |
| Methanol | - | - | - | 20 mL |
| Expected Product | MW ( g/mol ) | Yield (%) | mmol | Mass (g) |
| Intermediate 1 | 314.42 | 85-95 | 8.5-9.5 | 2.67-2.99 g |
Step 2: Synthesis of 7-Boc-2,7-diazaspiro[4.5]decan-1-one (Intermediate 2)
This step involves the intramolecular cyclization of the amino ester to form the spiro-lactam. This can be achieved either thermally or with base catalysis.
Method A: Thermal Cyclization
-
Place the purified Intermediate 1 in a round-bottom flask equipped with a reflux condenser.
-
Heat the neat oil at a high temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography.
Method B: Base-Catalyzed Cyclization [1]
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene.
-
Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant | MW ( g/mol ) | Equivalents | mmol | Mass (g) |
| Intermediate 1 | 314.42 | 1.0 | 8.0 | 2.52 g |
| Expected Product | MW ( g/mol ) | Yield (%) | mmol | Mass (g) |
| Intermediate 2 | 268.36 | 70-85 | 5.6-6.8 | 1.50-1.82 g |
Step 3: Synthesis of this compound (Final Product)
This final step involves the removal of the Boc protecting group under acidic conditions.[2]
Materials:
-
7-Boc-2,7-diazaspiro[4.5]decan-1-one (Intermediate 2)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) or a solution of HCl in dioxane (e.g., 4 M, 5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product may be obtained as a hydrochloride salt if HCl is used, which can be neutralized or used as is.
| Reactant | MW ( g/mol ) | Equivalents | mmol | Mass (g) |
| Intermediate 2 | 268.36 | 1.0 | 5.0 | 1.34 g |
| Expected Product | MW ( g/mol ) | Yield (%) | mmol | Mass (g) |
| Final Product | 168.23 | 90-98 | 4.5-4.9 | 0.76-0.82 g |
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Michael Addition | 1-Boc-4-(aminomethyl)piperidine | Ethyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)propanoate | 85-95 |
| 2 | Intramolecular Cyclization | Ethyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)propanoate | 7-Boc-2,7-diazaspiro[4.5]decan-1-one | 70-85 |
| 3 | Boc Deprotection | 7-Boc-2,7-diazaspiro[4.5]decan-1-one | This compound | 90-98 |
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ ~3.4-3.2 (m, 2H, CH₂-N(lactam)), ~3.1-2.9 (m, 2H, piperidine CH₂-N), ~2.6-2.4 (t, 2H, CH₂-C=O), ~2.2-2.0 (m, 2H, piperidine CH₂), ~1.8-1.6 (m, 1H, piperidine CH), ~1.5-1.3 (m, 4H, piperidine CH₂). A broad singlet for the NH protons would also be expected.
-
¹³C NMR (101 MHz, CDCl₃): δ ~175 (C=O), ~50-40 (piperidine and lactam CH₂ carbons), ~35 (spiro carbon), ~30 (piperidine CH₂ carbons).
-
Mass Spectrometry (ESI): m/z calculated for C₉H₁₆N₂O [M+H]⁺: 169.13. Found: 169.1.
Disclaimer: The provided protocols are based on established chemical transformations and data from related structures. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific setup.
References
- 1. General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies in Diazaspiro Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies for the synthesis of diazaspiro compounds, which are crucial scaffolds in medicinal chemistry. This document details the selection and application of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—offering experimental protocols, comparative data, and visual guides to aid in the design and execution of synthetic routes towards these complex molecules.
Introduction to Protecting Group Strategies for Diazaspiro Compounds
Diazaspirocycles are a class of bicyclic compounds containing two nitrogen atoms within a spirocyclic framework. Their rigid three-dimensional structures make them attractive scaffolds for modulating biological targets with high specificity. However, the presence of two or more reactive amine functionalities presents a significant challenge in their synthesis, necessitating the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions.
An ideal protecting group strategy for diazaspiro compound synthesis involves the use of orthogonal protecting groups . Orthogonal protection allows for the selective deprotection of one amine in the presence of another, enabling stepwise functionalization of the diazaspiro core. The choice of protecting group depends on the overall synthetic plan, including the stability of the protecting group to various reaction conditions and the availability of a mild and selective deprotection method.[1][2]
This guide focuses on the three most common amine protecting groups: Boc, Cbz, and Fmoc.
-
tert-Butoxycarbonyl (Boc): This protecting group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[]
-
Carboxybenzyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis.[4]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions and catalytic hydrogenation but is cleaved by mild bases, most commonly piperidine.[]
The orthogonality of these protecting groups provides a versatile toolkit for the synthesis of complex, differentially functionalized diazaspiro compounds.
Comparative Data of Protecting Group Strategies
The selection of a protecting group is a critical decision in the synthesis of diazaspiro compounds. The following tables provide a comparative summary of the reaction conditions and reported yields for the protection and deprotection of various diazaspiro scaffolds with Boc, Cbz, and Fmoc groups.
Table 1: Comparison of Protection Reactions for Diazaspiro Compounds
| Diazaspiro Scaffold | Protecting Group | Reagents and Conditions | Yield (%) | Reference(s) |
| 2,6-Diazaspiro[3.3]heptane | Boc | (Boc)₂O, Et₃N, CH₂Cl₂ | >95 | [5] |
| Piperazine (as a related core) | Boc | (Boc)₂O, THF, TEA | High | [6] |
| 2,6-Diazaspiro[3.4]octane | Boc | (Boc)₂O, DMAP, CH₂Cl₂ | 92 | [5] |
| Piperidine (as a related core) | Cbz | Cbz-Cl, aq. NaOH, 0 °C | 96 | [7] |
| General Amines | Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 90 | [8] |
| General Amines | Fmoc | Fmoc-OSu, NaHCO₃, THF/H₂O | High | [9] |
| Amino Acids | Fmoc | Fmoc-Cl, H₂O, 60 °C | 88-92 | [10] |
Table 2: Comparison of Deprotection Reactions for Diazaspiro Compounds
| Protected Diazaspiro Scaffold | Protecting Group | Reagents and Conditions | Yield (%) | Reference(s) |
| N-Boc-piperidine | Boc | 20% TFA in CH₂Cl₂ | Quantitative | [6] |
| N-Boc-piperazine | Boc | 4M HCl in Dioxane | High | [6] |
| General N-Boc Amine | Boc | TFA, CH₂Cl₂ | High | [6] |
| N-Cbz-piperidine | Cbz | H₂, 10% Pd/C, MeOH | Quantitative | [11] |
| General N-Cbz Amine | Cbz | H₂, 5% Pd/C, MeOH, 60 °C | High | [8] |
| N-Fmoc-amine | Fmoc | 20% Piperidine in DMF | Quantitative | [] |
| N-Fmoc-amine | Fmoc | Morpholine, Acetonitrile | High | [9] |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of amine functionalities in diazaspiro compounds using Boc, Cbz, and Fmoc protecting groups. These protocols are generalized and may require optimization for specific substrates.
Boc Protection and Deprotection
Protocol 1: Boc Protection of a Diazaspiro Compound
-
Dissolution: Dissolve the diazaspiro compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Reagents: Add triethylamine (Et₃N, 2.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equiv) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc protected diazaspiro compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Deprotection: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
-
Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) to pH 8-9. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Cbz Protection and Deprotection
Protocol 3: Cbz Protection of a Diazaspiro Compound
-
Dissolution: Dissolve the diazaspiro compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution and cool to 0 °C.
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise, keeping the temperature below 5 °C.[8]
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours and then at room temperature overnight.[8] Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the N-Cbz protected diazaspiro compound (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fmoc Protection and Deprotection
Protocol 5: Fmoc Protection of a Diazaspiro Compound
-
Dissolution: Dissolve the diazaspiro compound (1.0 equiv) in a mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃).
-
Protection: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with 1M HCl and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 6: Fmoc Deprotection using Piperidine
-
Dissolution: Dissolve the N-Fmoc protected diazaspiro compound (1.0 equiv) in N,N-dimethylformamide (DMF).
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the deprotected amine.
Visualization of Workflows and Pathways
Logical Workflow for Selecting a Protecting Group Strategy
The choice of a protecting group strategy is a critical decision in the synthesis of diazaspiro compounds. The following diagram illustrates a logical workflow for selecting an appropriate orthogonal protecting group combination.
Experimental Workflow for Orthogonal Synthesis
The following diagram outlines a general experimental workflow for the orthogonal synthesis of a differentially disubstituted diazaspiro compound using Boc and Cbz as protecting groups.
CGRP Receptor Signaling Pathway
Several diazaspiro compounds have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine. Understanding the CGRP signaling pathway is crucial for the rational design of new therapeutics. The following diagram illustrates the major downstream signaling cascades initiated by CGRP binding to its receptor.[12][13][14]
Conclusion
The synthesis of complex diazaspiro compounds is greatly facilitated by the strategic use of orthogonal protecting groups. Boc, Cbz, and Fmoc offer a versatile and robust toolkit for the selective protection and deprotection of amine functionalities, enabling the construction of diverse and highly functionalized diazaspiro scaffolds. The choice of protecting group strategy should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the efficient and successful synthesis of novel diazaspiro-based compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. fiveable.me [fiveable.me]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,7-Diazaspiro[4.5]decan-1-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,7-Diazaspiro[4.5]decan-1-one derivatives. The information is tailored for researchers, scientists, and drug development professionals encountering challenges in obtaining these compounds in high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, focusing on the two primary methods: column chromatography and crystallization.
Column Chromatography Troubleshooting
This compound derivatives can be challenging to purify by column chromatography due to their polar and basic nature, which can lead to issues like peak tailing and irreversible adsorption on silica gel.
Q1: My compound is streaking or "tailing" significantly on the silica gel column. What can I do to improve the peak shape?
A1: Tailing is a common issue with amine-containing compounds on silica gel, which is acidic. This can be addressed by:
-
Adding a basic modifier to the eluent: A small amount of a base can neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your basic compound.
-
Recommended modifiers:
-
Triethylamine (Et₃N): Typically 0.1-2% (v/v) is added to the mobile phase.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the eluent system. For instance, a mobile phase of Dichloromethane (DCM) and 1-10% of a 10% ammonium hydroxide solution in methanol can be effective for very polar compounds.[1]
-
-
-
Using a different stationary phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.
-
Reverse-phase silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent option.
-
Q2: My compound won't elute from the silica gel column, even with a very polar solvent system.
A2: This indicates a very strong interaction with the stationary phase, or potential decomposition.
-
Check for Compound Stability: First, ensure your compound is not decomposing on the silica gel. This can be tested by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[1]
-
Increase Solvent Polarity Drastically: If the compound is stable, you may need a more polar eluent system.
-
Consider using gradients that go to 10-20% methanol in DCM, with the addition of a basic modifier as mentioned above.
-
-
Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, it may precipitate at the top of the column. "Dry loading" your sample can help. To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[2]
Q3: The separation between my desired product and an impurity is poor.
A3: Achieving good separation requires optimizing the solvent system.
-
Systematic Solvent Screening: Experiment with different solvent systems on TLC to find the one that provides the best separation (largest ΔRf). A good starting point is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or ethanol).
-
Isocratic vs. Gradient Elution: For difficult separations, a shallow gradient elution can often provide better resolution than an isocratic (constant solvent composition) elution.
| Problem | Possible Cause | Solution |
| Compound Tailing | Strong interaction with acidic silica gel | Add 0.1-2% triethylamine or ammonia to the eluent. Use neutral or basic alumina. |
| Compound Not Eluting | High polarity or decomposition | Use a more polar solvent system (e.g., with methanol). Check for stability on silica. Use dry loading. |
| Poor Separation | Suboptimal solvent system | Screen various solvent systems on TLC. Employ a shallow gradient elution. |
| Compound Decomposes | Compound is unstable on silica gel | Switch to a less acidic stationary phase like alumina or consider reverse-phase chromatography.[1] |
Crystallization Troubleshooting
Crystallization is a powerful purification technique for obtaining highly pure solid compounds. However, inducing crystallization can be challenging.
Q1: I've tried to crystallize my compound from a single solvent, but it "oils out" instead of forming crystals.
A1: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated or cools too quickly.
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then move it to a refrigerator and then a freezer to maximize yield.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Q2: No crystals form, even after the solution has cooled completely.
A2: This usually means the solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Concentrate the Solution: The concentration of your compound may be too low. Carefully evaporate some of the solvent and allow it to cool again.
-
Change the Solvent: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble.
Q3: The resulting crystals are very small or appear impure.
A3: The rate of crystal growth significantly impacts crystal size and purity.
-
Slower Crystallization: Rapid crystal formation often traps impurities. Slower cooling and less supersaturated solutions lead to larger, purer crystals.
-
Re-crystallization: If the initial crystals are not pure enough, a second crystallization step can be performed.
| Solvent | Boiling Point (°C) | Polarity | Commonly Used For |
| Water | 100 | High | Highly polar compounds, often as an anti-solvent with ethanol or methanol. |
| Ethanol | 78 | High | Polar compounds. |
| Methanol | 65 | High | Polar compounds. |
| Ethyl Acetate | 77 | Medium | Moderately polar compounds. |
| Dichloromethane | 40 | Medium | A good solvent for a wide range of compounds, but its low boiling point can sometimes lead to rapid evaporation and small crystal formation. |
| Hexane/Heptane | 69/98 | Low | Non-polar compounds, often used as an anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?
A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis. Depending on the synthetic route, these could be starting aldehydes or ketones, uncyclized intermediates, or products of over-alkylation.
Q2: My purified this compound derivative is a hydrochloride salt. How does this affect purification?
A2: The hydrochloride salt will be significantly more polar than the free base. This can make it more soluble in polar solvents and potentially more challenging to elute from a reverse-phase column. For normal-phase chromatography, the salt may stick irreversibly to the silica. It is often preferable to purify the compound as the free base and then form the salt, or to use ion-exchange chromatography.
Q3: Can I use preparatory HPLC for the purification of these compounds?
A3: Yes, preparatory High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying challenging mixtures. Both normal-phase and reverse-phase preparative HPLC can be used. For these polar, basic compounds, reverse-phase HPLC with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid is often successful.
Q4: Are there any non-chromatographic methods for purification besides crystallization?
A4: Besides crystallization, other non-chromatographic methods include:
-
Distillation: If the compound is a liquid and thermally stable, distillation under reduced pressure can be effective.
-
Sublimation: For solid compounds that can sublime, this can be a very effective purification method.
-
Acid-Base Extraction: If your impurities have different acidity or basicity compared to your product, a liquid-liquid extraction based on pH adjustment can be a simple and effective initial purification step.
Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2,7-Diazaspiro[4.5]decan-1-one and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the 2,7-diazaspiro[4.5]decane core?
A1: A recently developed and efficient method involves a diastereoselective intramolecular spirocyclization via a C(sp³)–H bond functionalization. This is often achieved through a cascade annulation initiated by an intramolecular hydride transfer, typically catalyzed by a Lewis acid like Scandium triflate (Sc(OTf)₃).[1] This one-step approach can provide good to excellent yields of the desired spirocyclic scaffold.[1]
Q2: What are the critical parameters to control for maximizing the yield and diastereoselectivity of the spirocyclization reaction?
A2: Key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. For the Sc(OTf)₃ catalyzed reaction, dichloroethane (DCE) as the solvent and a reaction temperature of 110 °C have been shown to be effective.[1] The nature of the substituents on the starting materials can also significantly influence the yield and diastereoselectivity.
Q3: How can I minimize the formation of side products?
A3: Side product formation in spiro-lactam synthesis can arise from competing intermolecular reactions or alternative cyclization pathways. To minimize these, it is crucial to maintain high dilution to favor the intramolecular reaction, ensure the purity of starting materials and reagents, and strictly control the reaction temperature. The use of an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation of reagents and intermediates.
Q4: What are the recommended methods for purifying this compound derivatives?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative being synthesized. A mixture of ethyl acetate and petroleum ether is a common starting point for optimizing the separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the Lewis acid catalyst is fresh and anhydrous. Consider using a freshly opened bottle or drying it before use. |
| Low reaction temperature | The intramolecular cyclization often has a significant activation energy barrier. Gradually increase the reaction temperature in increments of 10 °C. | |
| Impure starting materials | Verify the purity of your starting materials by NMR and/or mass spectrometry. Impurities can interfere with the catalyst or lead to side reactions. | |
| Incorrect solvent | The choice of solvent can significantly impact the reaction. If DCE is not effective, consider other non-coordinating solvents like toluene or acetonitrile. | |
| Poor Diastereoselectivity | Suboptimal catalyst | The Lewis acid plays a crucial role in the stereochemical outcome. Screen other Lewis acids such as Yb(OTf)₃ or In(OTf)₃. |
| Influence of substituents | The steric and electronic properties of the substituents on the starting material can affect the facial selectivity of the cyclization. If possible, modify the protecting groups or other non-essential substituents. | |
| Formation of Polymeric Material | High concentration | The reaction may be favoring intermolecular polymerization over the desired intramolecular cyclization. Perform the reaction under high-dilution conditions. |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a gradient elution. If impurities persist, recrystallization or preparative HPLC may be necessary. |
| Product instability on silica gel | If the product is sensitive to acid, consider using neutral or basic alumina for chromatography, or pass the silica gel through a pad of a basic solution before use. |
Experimental Protocols
General Protocol for the Synthesis of 2,7-Diazaspiro[4.5]decane-1,3-dione Core
This protocol is adapted from the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones and can serve as a starting point for the synthesis of the 1-one analogue.[1]
Materials:
-
Substituted ortho-amino-benzylidene-succinimide (1.0 eq)
-
Scandium (III) triflate (Sc(OTf)₃) (20 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a flame-dried reaction vessel under a nitrogen atmosphere, add the substituted ortho-amino-benzylidene-succinimide (0.1 mmol, 1.0 eq) and Scandium (III) triflate (0.2 eq).
-
Add dry 1,2-dichloroethane (2.0 mL).
-
Heat the reaction mixture to 110 °C and stir for the time indicated by TLC monitoring.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired 2,7-diazaspiro[4.5]decane-1,3-dione.
Data Presentation
Table 1: Effect of Substituents on the Yield of 2,7-Diazaspiro[4.5]decane-1,3-dione Synthesis [1]
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | H | H | H | 98 |
| 2 | Me | H | H | 95 |
| 3 | OMe | H | H | 92 |
| 4 | F | H | H | 85 |
| 5 | Cl | H | H | 82 |
| 6 | Br | H | H | 80 |
| 7 | H | Me | H | 90 |
| 8 | H | OMe | H | 88 |
| 9 | H | H | Me | 78 |
Visualizations
Experimental Workflow for 2,7-Diazaspiro[4.5]decane Synthesis
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of Diazaspiro Compounds
Welcome to the technical support center for the synthesis of diazaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
1. I am observing the formation of a significant amount of bis-addition product during my Aza-Michael addition step. How can I favor the formation of the mono-adduct?
Answer:
The formation of bis-addition products is a common challenge in Aza-Michael reactions when a primary amine is used as the nucleophile, as the resulting secondary amine can react with a second equivalent of the Michael acceptor.[1] To favor the formation of the mono-adduct, several strategies can be employed:
-
Stoichiometry Control: Using a significant excess of the diamine nucleophile relative to the Michael acceptor can statistically favor the mono-addition product.
-
Slow Addition: Adding the Michael acceptor slowly to the reaction mixture containing the diamine can help to maintain a low concentration of the acceptor, thereby reducing the likelihood of the mono-adduct reacting further.
-
Protecting Groups: Employing a protecting group on one of the amine functionalities allows for a single Aza-Michael addition to occur. Subsequent deprotection can then be performed. The choice of protecting group is critical and should be orthogonal to the reaction conditions.[2][3]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the relative rates of the first and second additions. It is often beneficial to screen different solvents and run the reaction at lower temperatures to improve selectivity.
Below is a table summarizing the effect of the amine to acceptor ratio on product distribution in a model reaction.
| Molar Ratio (Diamine:Acceptor) | Mono-adduct Yield (%) | Bis-adduct Yield (%) |
| 1:1 | 46 | 54 |
| 2:1 | 75 | 25 |
| 5:1 | 90 | 10 |
| 10:1 | >95 | <5 |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.
2. My intramolecular cyclization to form the diazaspiro ring is giving low yields and multiple side products. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields during the intramolecular cyclization step can be attributed to several competing side reactions. The specific side products will depend on the nature of the substrate and the reaction conditions. Common issues include:
-
Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction under high dilution conditions is a standard technique to favor intramolecular processes.
-
Formation of Alternative Ring Sizes: Depending on the flexibility of the linker between the nucleophilic amine and the electrophilic center, cyclization could potentially lead to thermodynamically or kinetically favored ring sizes other than the desired diazaspiro core.
-
Elimination Reactions: If there are acidic protons beta to a leaving group, elimination reactions can compete with the cyclization. Careful choice of base and reaction temperature is crucial.
-
Incomplete Activation or Deprotection: If the cyclization precursor requires activation (e.g., of a carboxylic acid) or deprotection of a protecting group, incomplete reaction at this stage will lead to a failure to cyclize.
Troubleshooting Workflow for Intramolecular Cyclization:
References
Technical Support Center: 2,7-Diazaspiro[4.5]decan-1-one Synthesis
Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.5]decan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this spirocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the this compound core?
A common approach involves a multi-step synthesis beginning with a suitable piperidine derivative. A plausible route is the construction of a protected piperidine-4-carboxylic acid derivative which is then elaborated to introduce the second nitrogen atom and cyclized to form the lactam ring.
Q2: I am observing a low yield in the final spirocyclization step. What are the potential causes?
Low yields in spirocyclization reactions can stem from several factors. Incomplete activation of the carboxylic acid precursor, steric hindrance impeding the intramolecular cyclization, or competing intermolecular side reactions are common culprits. Careful optimization of the coupling agents, reaction concentration, and temperature is crucial.
Q3: How can I confirm the successful formation of the this compound structure?
A combination of analytical techniques is recommended for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. ¹H and ¹³C NMR spectroscopy are essential for elucidating the connectivity and the presence of the characteristic spirocyclic quaternary carbon. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural details.
Q4: What are the typical challenges encountered during the purification of this compound?
Due to the presence of two nitrogen atoms and a carbonyl group, this compound is a polar molecule. Purification by traditional silica gel chromatography can be challenging due to strong adsorption to the stationary phase, leading to peak tailing and poor separation. The use of polar-modified stationary phases or reversed-phase chromatography with appropriate mobile phase modifiers may be necessary.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material in acylation step | - Inefficient activation of the carboxylic acid. - Basic starting material quenching the coupling reagent. - Steric hindrance. | - Use a more potent coupling reagent (e.g., HATU, COMU). - Add a non-nucleophilic base (e.g., DIEA) to neutralize any salts. - Increase the reaction temperature or prolong the reaction time. |
| Formation of a dimeric or polymeric side product | - Intermolecular reaction is favored over intramolecular cyclization. | - Perform the cyclization step under high dilution conditions to favor the intramolecular pathway. |
| Epimerization at a stereocenter adjacent to the carbonyl group | - Presence of base and prolonged reaction times at elevated temperatures. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Employ a non-basic coupling method if possible. |
| Difficulty in removing protecting groups | - Incomplete deprotection reaction. - Protecting group is too stable under the attempted conditions. | - Screen different deprotection conditions (e.g., stronger acid/base, different catalyst for hydrogenolysis). - Ensure the reaction goes to completion by TLC or LC-MS monitoring. |
| Product streaks on silica gel TLC and column chromatography | - The polar nature of the compound leads to strong interaction with silica. | - Use a more polar eluent system, potentially with an amine additive (e.g., triethylamine) to reduce tailing. - Consider alternative purification methods such as reversed-phase chromatography or ion-exchange chromatography. |
Experimental Protocols
A generalized, plausible experimental workflow for the synthesis of this compound is outlined below. Note: This is a hypothetical protocol and may require optimization.
Step 1: Synthesis of a Protected Piperidine Intermediate
A commercially available piperidine-4-carboxylic acid derivative is protected at the 7-position nitrogen with a suitable protecting group (e.g., Boc or Cbz). This is typically achieved by reacting the piperidine derivative with the corresponding anhydride or chloroformate in the presence of a base like triethylamine in a solvent such as dichloromethane.
Step 2: Amide Coupling
The carboxylic acid of the protected piperidine intermediate is coupled with a suitable amine precursor. This is a standard amide bond formation reaction using a coupling agent such as HATU or EDC/HOBt in an aprotic solvent like DMF.
Step 3: Deprotection and Cyclization
The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz). The resulting amino-amide is then induced to cyclize, often with heating, to form the desired this compound.
Visualizations
Diagram 1: Hypothetical Synthetic Workflow for this compound
A plausible synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Spirocyclization
A decision tree for troubleshooting low yields in the spirocyclization step.
Technical Support Center: Chiral Separation of 2,7-Diazaspiro[4.5]decan-1-one Enantiomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 2,7-Diazaspiro[4.5]decan-1-one enantiomers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Q: I am not seeing any separation of the this compound enantiomers on my chiral HPLC column. What are the common causes and how can I troubleshoot this?
A: Failure to achieve enantiomeric resolution can stem from several factors related to the column, mobile phase, or the analyte itself. Here is a step-by-step troubleshooting guide:
-
Verify Column Suitability: The choice of chiral stationary phase (CSP) is critical. For diazaspiro compounds, polysaccharide-based CSPs are a good starting point. A study on substituted 1,3-diazaspiro[4.5]decan-4-ones demonstrated successful separation using amylose-based CSPs, which outperformed cellulose-based ones for these types of compounds.[1][2] If you are using a different type of column, consider switching to an amylose-based CSP.
-
Optimize the Mobile Phase:
-
Solvent Composition: The ratio of the mobile phase components (e.g., n-hexane and alcohol) significantly impacts resolution. Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol or ethanol) in your mobile phase. Start with a low percentage and gradually increase it.
-
Alcohol Modifier: The choice of alcohol can influence selectivity. If 2-propanol does not yield good results, try ethanol or another suitable alcohol.
-
Additives: For basic compounds like this compound, acidic or basic additives can improve peak shape and resolution. Consider adding a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) to the mobile phase.
-
-
Adjust Chromatographic Conditions:
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 20°C, 25°C, 30°C) to see if it impacts selectivity.
-
-
Check Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent to prevent peak distortion.
Issue 2: Peak Tailing or Broadening in Chiral Chromatography
Q: My chromatogram for this compound shows significant peak tailing. What can I do to improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.
-
Mobile Phase Additives: For basic analytes, strong interactions with residual silanol groups on the silica support of the CSP can cause tailing. Adding a basic modifier like diethylamine (DEA) to the mobile phase can help to saturate these active sites and improve peak symmetry.
-
Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a chiral HPLC method for this compound?
A1: Based on studies of similar diazaspiro-compounds, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is a promising starting point.[1][2] An amylose-based column, such as Lux-Amylose-2, has shown good performance for this class of compounds.[1] A mobile phase consisting of n-hexane and an alcohol modifier (2-propanol or ethanol) is recommended.
Q2: Are there alternative methods to chiral HPLC for separating this compound enantiomers?
A2: Yes, several other techniques can be employed for chiral resolution:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that often provides faster analysis times and uses less toxic solvents compared to normal-phase HPLC.[3] It uses supercritical CO2 as the main mobile phase component, typically with a polar co-solvent like methanol or ethanol.[3][4]
-
Chemical Resolution: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers.[5] These diastereomers have different physical properties and can be separated by techniques like crystallization.[5] For a basic compound like this compound, a chiral acid could be used as the resolving agent.
-
Enzymatic Resolution: This technique uses enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[6] This method is known for its high selectivity under mild conditions.[5]
Q3: How do I choose between an amylose-based and a cellulose-based chiral stationary phase?
A3: The choice between amylose and cellulose-based CSPs is often empirical. However, for substituted 1,3-diazaspiro[4.5]decan-4-ones, an amylose-based CSP (Lux-Amylose-2) was found to resolve more compounds than the cellulose-based CSPs (Chiralcel OJ and Chiralcel OD).[1] This suggests that for the structurally similar this compound, an amylose-based column may be a more effective starting point.
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?
A4: SFC offers several advantages over HPLC for chiral separations:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without a significant loss of efficiency.[3]
-
Reduced Solvent Consumption: SFC primarily uses CO2, which is less toxic and less expensive than the organic solvents used in normal-phase HPLC.[3]
-
Complementary Selectivity: SFC can sometimes provide different or better enantioselectivity compared to HPLC for the same chiral stationary phase.[3]
Experimental Protocols
Chiral HPLC Method for Diazaspiro[4.5]decan-1-one Derivatives
This protocol is adapted from a study on substituted 1,3-diazaspiro[4.5]decan-4-ones and may require optimization for this compound.[1][2]
| Parameter | Recommended Conditions |
| HPLC System | Isocratic normal phase HPLC system |
| Chiral Stationary Phase | Lux-Amylose-2 [Amylose tris(5-chloro-2-methylphenylcarbamate)] |
| Mobile Phase | n-hexane / 2-propanol or n-hexane / ethanol mixtures |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 20°C |
Method Development Notes:
-
Start with a mobile phase composition of 90:10 (v/v) n-hexane:2-propanol and adjust the ratio to optimize resolution and retention time.
-
If peak shape is poor, consider adding 0.1% diethylamine (DEA) to the mobile phase.
Visualizations
Caption: Workflow for chiral separation of this compound enantiomers.
Caption: Troubleshooting logic for poor enantiomeric resolution in HPLC.
References
- 1. Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2,7-Diazaspiro[4.5]decan-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 2,7-Diazaspiro[4.5]decan-1-one analogs, with a specific focus on overcoming poor aqueous solubility.
Section 1: Troubleshooting Guides and FAQs
This section addresses specific issues researchers may face during their experiments in a question-and-answer format.
1.1. Poor Aqueous Solubility
Question: My this compound analog exhibits very low aqueous solubility. What are the initial steps to address this?
Answer: Low aqueous solubility is a common challenge for spirocyclic compounds and a primary reason for poor oral bioavailability. Here's a troubleshooting workflow:
-
Characterize the Physicochemical Properties: Accurately determine the kinetic and thermodynamic solubility of your compound at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.
-
Salt Formation: If your analog has an ionizable group (which is likely with the diazaspiro scaffold), salt formation can significantly improve solubility and dissolution rate.[1] Experiment with various pharmaceutically acceptable counterions.
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Formulation Strategies: Explore the use of solubility-enhancing excipients such as surfactants, co-solvents, or the creation of amorphous solid dispersions.
Question: I'm considering salt formation. How do I select the appropriate counterion?
Answer: The choice of a suitable counterion is critical and depends on the physicochemical properties of your this compound analog. Key considerations include:
-
pKa of the Analog and Counterion: A general guideline is that the pKa difference between the basic drug and the acidic counterion should be at least 2-3 pH units to ensure the formation of a stable salt.
-
Physicochemical Properties of the Salt: The resulting salt should ideally be crystalline, non-hygroscopic, and exhibit improved solubility and dissolution characteristics compared to the free base.
-
Safety and Toxicity: The counterion must be pharmaceutically acceptable and have a well-established safety profile.
Question: My compound is a neutral molecule or salt formation did not yield the desired solubility improvement. What's next?
Answer: For neutral compounds or when salt formation is not sufficiently effective, consider these alternative strategies:
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. For the this compound scaffold, a prodrug strategy could involve attaching a polar moiety to one of the nitrogen atoms to enhance aqueous solubility.
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which generally has a higher apparent solubility and faster dissolution rate.
-
Lipid-Based Formulations: If the compound is lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.
1.2. Low Dissolution Rate
Question: Even after improving the aqueous solubility of my analog, the dissolution rate remains slow. How can I address this?
Answer: A slow dissolution rate can still limit oral absorption, even with improved solubility. Here are some troubleshooting steps:
-
Particle Size Reduction: As mentioned, micronization or nanonization is a highly effective method to increase the surface area and, consequently, the dissolution rate.
-
Use of Wetting Agents: Poor wettability of the drug powder can lead to slow dissolution. Incorporating a surfactant or a hydrophilic polymer into the formulation can improve wetting.
-
Solid Dispersions: In addition to improving apparent solubility, amorphous solid dispersions can also lead to faster dissolution rates.
1.3. Inconsistent Bioavailability in Animal Studies
Question: I'm observing high variability in the oral bioavailability of my this compound analog in preclinical animal studies. What could be the cause?
Answer: High variability in bioavailability often points to solubility and dissolution-limited absorption. Potential causes and solutions include:
-
Food Effects: The presence of food in the gastrointestinal tract can alter the pH and composition of luminal fluids, which can significantly impact the solubility and absorption of a poorly soluble compound. Conduct studies in both fed and fasted states to assess the extent of the food effect.
-
Precipitation in the GI Tract: A drug may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine. Formulation strategies that maintain the drug in a solubilized state, such as the use of precipitation inhibitors (e.g., HPMC, PVP), can mitigate this.
-
Inadequate Formulation: The formulation used for preclinical studies may not be optimal. It's crucial to develop a formulation that consistently delivers the drug in a soluble form to the site of absorption.
Section 2: Quantitative Data Summary
| Compound/Formulation | Solubility Enhancement Technique | Aqueous Solubility at pH 6.8 (µg/mL) | Fold Increase in Solubility |
| Analog-X (Free Base) | None (crystalline) | 1.5 | - |
| Analog-X HCl Salt | Salt Formation | 75 | 50 |
| Analog-X (Micronized) | Particle Size Reduction | 5.2 | 3.5 |
| Analog-X Prodrug | Chemical Modification | 150 | 100 |
| Analog-X Solid Dispersion (1:4 with PVP K30) | Formulation | 220 | 147 |
Section 3: Experimental Protocols
3.1. Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound analog
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl, pH 1.2
-
Acetate buffer, pH 4.5
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.
3.2. Protocol for Salt Formation of a this compound Analog
This protocol describes a general procedure for preparing a hydrochloride (HCl) salt.
Materials:
-
This compound analog (free base)
-
2 M HCl in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the this compound analog in a minimal amount of anhydrous methanol in a round-bottom flask.
-
While stirring, slowly add a stoichiometric equivalent of 2 M HCl in diethyl ether to the solution.
-
Continue stirring for 1-2 hours at room temperature. A precipitate should form.
-
If no precipitate forms, the solution can be cooled in an ice bath or a small amount of anhydrous diethyl ether can be added to induce precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterize the resulting salt by methods such as melting point, NMR, and elemental analysis to confirm its identity and purity.
Section 4: Visualizations
4.1. Signaling Pathways
This compound analogs have been investigated as inhibitors of the TYK2/JAK1 and RIPK1 signaling pathways, which are implicated in inflammatory and autoimmune diseases.
Caption: TYK2/JAK1 signaling pathway and point of inhibition.
Caption: RIPK1 signaling pathway and point of inhibition.
4.2. Experimental Workflow
Caption: Workflow for solubility enhancement.
References
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering byproduct formation during the synthesis of 2,7-Diazaspiro[4.5]decan-1-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound, and what are the key reaction steps where byproducts can form?
A common and plausible synthetic route involves a multi-step process beginning with commercially available starting materials. A key step is often an intramolecular Dieckmann condensation to form the five-membered lactam ring, followed by the formation of the piperidine ring. Byproducts can arise from incomplete reactions, side reactions of the functional groups, or rearrangement of intermediates. The two critical stages for byproduct formation are the Dieckmann condensation and the subsequent cyclization to form the second nitrogen-containing ring.
Q2: During the Dieckmann condensation step to form the initial five-membered ring, what are the likely side reactions?
The Dieckmann condensation is an intramolecular reaction that can be sensitive to reaction conditions. Potential side reactions include intermolecular Claisen condensation between two molecules of the starting diester, leading to dimeric impurities. Additionally, if the reaction conditions are not sufficiently anhydrous, hydrolysis of the ester functional groups can occur, leading to the formation of carboxylic acids which will not cyclize. The choice of base is also critical; sterically hindered bases are often employed to minimize side reactions.
Q3: I am observing a byproduct with a mass corresponding to the starting material minus a molecule of water. What could this be?
This observation is common in reactions involving intramolecular cyclization, such as a reductive amination step to form the piperidine ring. The loss of water is indicative of the formation of an enamine or an imine intermediate that has not been successfully reduced. This can occur if the reducing agent is not active enough or if the reaction conditions are not optimal for the reduction step.
Q4: My final product shows multiple spots on TLC, even after purification. What are the potential isomeric byproducts?
In the synthesis of spirocyclic systems, the formation of diastereomers is a common challenge. Depending on the specific synthetic route and the nature of the cyclization, different stereoisomers of the this compound core may be formed. Additionally, if other isomers of the starting materials are present, this can lead to the formation of constitutional isomers, such as 2,8-diazaspiro[4.5]decan-1-one. Careful control of stereochemistry throughout the synthesis and robust purification methods are necessary to isolate the desired isomer.
Q5: How can I minimize the formation of over-alkylated byproducts during the synthesis?
Over-alkylation is a common side reaction in amination processes where a primary or secondary amine is further alkylated to a tertiary amine or even a quaternary ammonium salt. To mitigate this, a stepwise procedure involving the formation of an imine intermediate followed by its reduction can be employed. Using a large excess of the amine starting material can also favor the desired mono-alkylation product. The choice of reducing agent is also important; milder and more selective reducing agents can help prevent over-reduction or other side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of the desired spirocycle | Incomplete Dieckmann condensation. | Ensure strictly anhydrous conditions. Use a strong, non-nucleophilic base like potassium tert-butoxide. |
| Inefficient final ring closure. | Optimize reaction temperature and time for the cyclization step. Consider a different catalytic system if applicable. | |
| Presence of a higher molecular weight byproduct | Dimerization during Dieckmann condensation. | Use high dilution conditions to favor the intramolecular reaction over the intermolecular one. |
| Byproduct with mass [M-18] detected by MS | Incomplete reduction of an imine or enamine intermediate. | Ensure the activity of the reducing agent (e.g., sodium borohydride). Adjust pH to favor iminium ion formation for more efficient reduction. |
| Multiple isomers detected by NMR or chiral HPLC | Lack of stereocontrol during synthesis. | Employ chiral catalysts or auxiliaries if stereospecificity is required. Use chiral chromatography for separation and analysis of enantiomers. |
| Presence of isomeric impurities in starting materials. | Verify the purity and isomeric identity of all starting materials before use. | |
| Product is difficult to purify from starting materials | Similar polarity of product and starting materials. | Modify the purification protocol. Consider derivatization to alter polarity for easier separation, followed by deprotection. |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Identification using LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of heterocyclic amines.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly employed.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amines.
-
Mass Range: Scan a wide mass range to detect potential byproducts (e.g., 50-1000 m/z).
-
MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the major peaks to obtain structural information about the parent ion and its fragments.
-
Protocol 2: General Procedure for Preparative HPLC for Isomer Separation
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column that showed good separation of the isomers. Chiral stationary phases may be necessary for enantiomeric separation.
-
Mobile Phase Optimization: Optimize the mobile phase composition to achieve the best possible resolution between the desired product and the isomeric byproducts. Isocratic elution is often preferred for preparative separation.
-
Sample Loading: Dissolve the crude product in the mobile phase and load it onto the column. Avoid overloading the column to maintain good separation efficiency.
-
Fraction Collection: Collect fractions as they elute from the column. Use a fraction collector triggered by UV detection to isolate the peaks corresponding to the desired product and the byproducts.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm their purity and identity.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Caption: Synthetic pathway and potential byproduct formation in the synthesis of this compound.
Caption: A logical workflow for the identification and troubleshooting of byproducts in a chemical synthesis.
Validation & Comparative
A Comparative Guide to 2,7-Diazaspiro[4.5]decan-1-one and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures that offer improved physicochemical and pharmacological properties compared to traditional flat aromatic compounds. This guide provides a comparative analysis of the 2,7-diazaspiro[4.5]decan-1-one scaffold and other relevant spirocyclic systems, supported by experimental data and detailed protocols for key assays. While publicly available data on the this compound scaffold is limited, this guide will draw comparisons with the closely related and more extensively studied 2,8-diazaspiro[4.5]decan-1-one isomer, as well as other notable spirocyclic frameworks, to highlight the potential of this compound class.
Introduction to Spirocyclic Scaffolds
Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. This arrangement imparts a rigid, three-dimensional geometry that can lead to enhanced target affinity and selectivity. The increased fraction of sp³-hybridized carbon atoms in spirocyclic scaffolds generally correlates with improved solubility, metabolic stability, and reduced lipophilicity, all desirable characteristics for drug candidates.
Comparative Analysis of Spirocyclic Scaffolds
The following tables summarize key quantitative data for derivatives of diazaspiro[4.5]decan-1-one and other spirocyclic scaffolds, focusing on their biological activity and physicochemical properties.
Table 1: Biological Activity of Spirocyclic Kinase Inhibitors
| Scaffold/Compound | Target Kinase(s) | IC₅₀ (nM) | Cell-Based Activity | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 41) | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells | [1][2] |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) | TYK2 / JAK1 | 6 / 37 | Potent anti-inflammatory efficacy in acute ulcerative colitis models | [3] |
| 1-Oxa-4-azaspiro[4.5]decan-8-one Derivative (Compound 7j) | Not specified (Antiproliferative) | A549: 170, MDA-MB-231: 50, HeLa: 70 | Arrests MDA-MB-231 cells in G2/M phase | [4] |
| 1,3-Diazaspiro[4.5]decane-2,4-dione Derivative | Not specified (Anticonvulsant) | - | Documented therapeutic applications | [5] |
Table 2: Comparative Physicochemical and ADME Properties
| Scaffold Class | Key Property Modifications | Reference |
| Azaspiro[4.5]decanes | Improved solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to non-spirocyclic analogs like piperazines. | |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | Enhanced free fraction in plasma and improved in vivo half-life compared to triazaspiro[4.5]decanone predecessors. | [6] |
| 1-Thia-4-azaspiro[4.5]decan-3-ones | Identified as having potent antiviral activity against human coronavirus 229E. | [7] |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by derivatives of the diazaspiro[4.5]decan-1-one scaffold.
Caption: RIPK1 Signaling Pathway and Inhibition.
Caption: TYK2/JAK1 Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Kinase Inhibitor Screening Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducibility and comparison of results.
Determination of Lipophilicity (LogP/LogD)
The "shake-flask" method is a classical approach to experimentally determine the partition coefficient (LogP) or distribution coefficient (LogD).
-
Materials:
-
Test compound
-
1-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with 1-octanol)
-
Vials
-
Shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a stock solution of the test compound in the aqueous buffer.
-
Add equal volumes of the aqueous compound solution and 1-octanol to a vial.
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the aqueous and organic layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) using the following formula: LogP or LogD = log10([Compound]octanol / [Compound]aqueous)
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.
-
Materials:
-
Test compound
-
Liver microsomes or cryopreserved hepatocytes (human, rat, etc.)
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator/water bath at 37°C
-
LC-MS/MS for analysis
-
-
Procedure:
-
Pre-warm the liver microsome or hepatocyte suspension and incubation buffer to 37°C.
-
Add the test compound to the microsome/hepatocyte suspension at a final concentration typically around 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes). For hepatocytes, no cofactors are needed.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
hERG Inhibition Assay
The patch-clamp electrophysiology technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.
-
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Extracellular and intracellular recording solutions
-
Test compound
-
Positive control (e.g., dofetilide)
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single hERG-expressing cell.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Record the baseline hERG current in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.
-
Wash out the compound to assess the reversibility of the block.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to a suitable equation to determine the IC₅₀ value.
-
Kinase Inhibition Assay
A common method for determining kinase inhibition is a luminescence-based assay that quantifies ATP consumption.
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque microtiter plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microtiter plate, add the kinase and the test compound dilutions. Incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
The exploration of novel spirocyclic scaffolds is a promising avenue in the quest for new therapeutics with improved drug-like properties. While direct comparative data for this compound is currently sparse in the scientific literature, the extensive research on its 2,8-isomer and other azaspiro[4.5]decane derivatives demonstrates the significant potential of this scaffold class, particularly in the development of potent and selective kinase inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design, synthesize, and evaluate novel spirocyclic compounds for various therapeutic applications. Further investigation into the this compound scaffold is warranted to fully elucidate its potential in drug discovery.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Comparative Guide to the Structure-Activity Relationships of 2,8-Diazaspiro[4.5]decan-1-one Analogs
Note to the Reader: This guide focuses on the structure-activity relationship (SAR) studies of 2,8-diazaspiro[4.5]decan-1-one analogs. While the initial topic of interest was the 2,7-isomer, a comprehensive literature search revealed a significantly greater body of published research on the 2,8-diazaspiro scaffold. The findings presented herein are therefore centered on this more extensively studied class of compounds.
The 2,8-diazaspiro[4.5]decan-1-one core is a versatile scaffold that has been successfully employed in the development of potent and selective inhibitors for a range of biological targets. This guide provides a comparative analysis of the SAR of these analogs, with a focus on their activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).
Data Presentation
Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Analogs as RIPK1 Inhibitors
| Compound | R1 | R2 | RIPK1 IC50 (nM) | Cellular Anti-necroptosis EC50 (nM) |
| Hit Compound 8 | - | 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | - | - |
| Lead Compound 41 | H | 4-fluorobenzyl | 92 | Significant anti-necroptotic effect |
Data extracted from a study on novel RIPK1 kinase inhibitors.[1]
Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Analogs as TYK2/JAK1 Inhibitors
| Compound | Modifications from Lead | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/TYK2) |
| Tofacitinib | (Reference Compound) | - | - | - | - |
| Compound 14l | (Initial Lead) | - | - | - | - |
| Compound 48 | Introduction of spirocyclic scaffold | 6 | 37 | >138 | >23-fold |
Data from a study on dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[2]
Experimental Protocols
RIPK1 Kinase Inhibition Assay
The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one analogs against RIPK1 was determined using a commercial kinase assay kit. Recombinant human RIPK1 was incubated with the test compounds at varying concentrations in the presence of ATP and a suitable substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a fluorescence-based method. The IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Anti-necroptosis Assay in U937 Cells
Human U937 cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specified period. Necroptosis was then induced by the addition of a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk). Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay. The EC50 values were determined from the concentration-response curves.[1]
TYK2/JAK1 Kinase Inhibition Assay
The inhibitory activities of the compounds against TYK2, JAK1, and JAK2 were evaluated using an ADP-Glo kinase assay. The respective kinases were incubated with the test compounds, a substrate peptide, and ATP. The amount of ADP produced, which is directly proportional to the kinase activity, was quantified by a luminescence-based method. IC50 values were calculated from the dose-response curves.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one analogs.
Caption: TYK2/JAK1 signaling pathway and the dual inhibitory mechanism of 2,8-diazaspiro[4.5]decan-1-one analogs.
Caption: A general experimental workflow for the evaluation of 2,8-diazaspiro[4.5]decan-1-one analogs.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,7-Diazaspiro[4.5]decan-1-one Inhibitors: In Vitro and In Vivo Validation
This guide provides a detailed comparison of 2,7-diazaspiro[4.5]decan-1-one and its closely related 2,8-diazaspiro[4.5]decan-1-one inhibitors against other therapeutic alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data. We will delve into the validation of these compounds as inhibitors of key signaling molecules in inflammatory diseases: Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).
Section 1: 2,8-Diazaspiro[4.5]decan-1-one Inhibitors of RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death, specifically necroptosis. Its inhibition is a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.
Signaling Pathway
Performance Comparison
Here, we compare the in vitro potency of a representative 2,8-diazaspiro[4.5]decan-1-one RIPK1 inhibitor, Compound 41, with other known RIPK1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Compound 41 (2,8-Diazaspiro[4.5]decan-1-one derivative) | RIPK1 | 92 | Biochemical Kinase Assay | [1][2][3][4][5] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~182 (EC50) | In vitro Kinase Assay | [6] |
| GSK'772 | Human RIPK1 | 16 | Biochemical Kinase Assay | [7] |
| GSK'772 | Monkey RIPK1 | 20 | Biochemical Kinase Assay | [7] |
Note: Lower IC50/EC50 values indicate higher potency.
Experimental Protocols
Biochemical RIPK1 Kinase Assay (for Compound 41): The inhibitory activity of the compounds against RIPK1 was determined using a standard kinase assay. Recombinant human RIPK1 enzyme was incubated with the test compound at various concentrations in a kinase assay buffer. The reaction was initiated by the addition of ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like radioactivity detection (e.g., ³²P-ATP) or fluorescence-based assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.[1][2][3][4][5]
Cellular Necroptosis Assay (for Compound 41): Human U937 cells were used as a model for necroptosis. The cells were treated with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk) to induce necroptosis. Test compounds were added at various concentrations to assess their ability to inhibit necroptotic cell death. Cell viability was measured using assays such as CellTiter-Glo®. The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, was determined.[1][2][3][4][5]
Section 2: 2,8-Diazaspiro[4.5]decan-1-one Inhibitors of TYK2/JAK1
The Janus kinase (JAK) family of enzymes, including Tyrosine Kinase 2 (TYK2) and JAK1, are crucial for signaling downstream of cytokine receptors, playing a central role in the pathogenesis of inflammatory and autoimmune diseases like inflammatory bowel disease (IBD). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of TYK2 and JAK1.
Signaling Pathway
Performance Comparison
This section compares the in vitro potency and in vivo efficacy of a leading 2,8-diazaspiro[4.5]decan-1-one TYK2/JAK1 inhibitor, Compound 48, with the clinically approved JAK inhibitor, Tofacitinib.
In Vitro Kinase Inhibition
| Inhibitor | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Compound 48 | 6 | 37 | >870 | >1000 | [8] |
| Tofacitinib | 16 - 489 | 1.7 - 112 | 1.8 - 20 | 0.75 - 1 | [9] |
In Vivo Efficacy in DSS-Induced Colitis Model
| Treatment | Dose | Change in Body Weight (%) | Colon Length (cm) | Disease Activity Index (DAI) | Reference |
| Model (DSS) | - | -20.5 | 5.2 | 10.5 | [8] |
| Compound 48 | 30 mg/kg | -5.1 | 7.8 | 3.2 | [8] |
| Tofacitinib | 30 mg/kg | -10.2 | 6.5 | 5.8 | [8] |
Pharmacokinetic Parameters
| Compound | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Compound 48 | 1.0 | 3.5 | 59.8 | [10] |
| Deucravacitinib | 1.5 - 2.3 | 8 - 15 | N/A | [10][11] |
| Brepocitinib | ~1.0 | 4.9 - 10.7 | 75 |
Experimental Protocols
In Vitro Kinase Assay (for Compound 48): The inhibitory activities against TYK2, JAK1, JAK2, and JAK3 were determined using commercially available kinase assay kits (e.g., ADP-Glo™). Recombinant human enzymes were incubated with serially diluted compounds and a suitable substrate in the assay buffer. The kinase reaction was initiated by adding ATP. After incubation, the amount of ADP produced was quantified through a luminescence-based method, which is proportional to the kinase activity. IC50 values were calculated from the dose-response curves.[8]
DSS-Induced Colitis Mouse Model (for Compound 48): Acute colitis was induced in male C57BL/6 mice by administering 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days. The test compounds (Compound 48 or Tofacitinib) were administered orally once daily. The severity of colitis was assessed by monitoring body weight, stool consistency, and the presence of blood in the stool, which were used to calculate the Disease Activity Index (DAI). At the end of the experiment, mice were euthanized, and the colons were excised to measure their length. Shorter colon length is indicative of more severe inflammation.[8]
Cellular Thermal Shift Assay (CETSA) for Target Engagement: CETSA is a biophysical method to verify drug binding to its target in a cellular environment. Cells are treated with the inhibitor or vehicle control. The cell suspension is then heated to a range of temperatures, causing protein denaturation and aggregation. The soluble protein fraction is separated by centrifugation. The amount of the target protein (e.g., TYK2 or JAK1) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or immunoassays. Ligand binding stabilizes the protein, resulting in a shift of the melting curve to a higher temperature, thus confirming target engagement.
Western Blot for Phosphorylated STAT (pSTAT): To assess the downstream effects of TYK2/JAK1 inhibition in cells, the phosphorylation status of STAT proteins can be measured. Cells are stimulated with a relevant cytokine (e.g., IL-6 or IFN-α) in the presence or absence of the inhibitor. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated STAT (pSTAT) and total STAT. The ratio of pSTAT to total STAT is quantified to determine the inhibitory effect of the compound on the signaling pathway.
Conclusion
The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of key inflammatory signaling kinases. The RIPK1 inhibitor, Compound 41, demonstrates promising in vitro potency, comparable to other known inhibitors. The dual TYK2/JAK1 inhibitor, Compound 48, exhibits excellent in vitro selectivity and superior in vivo efficacy in a preclinical model of colitis when compared to Tofacitinib, alongside a favorable pharmacokinetic profile. These findings underscore the potential of this chemical class for the development of novel therapeutics for inflammatory and autoimmune diseases. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Oral Brepocitinib in Healthy Volunteers and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
A Head-to-Head Comparison of RIPK1 Inhibitors: Necrostatin-1s, GSK2982772, and SAR443060
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions. The development of small molecule inhibitors targeting the kinase activity of RIPK1 has garnered significant interest, with several candidates progressing to clinical trials. This guide provides an objective, data-driven comparison of three key RIPK1 inhibitors: Necrostatin-1s (a more specific analog of the pioneering inhibitor Necrostatin-1), GSK2982772, and SAR443060 (DNL747), to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation: Quantitative Comparison of RIPK1 Inhibitors
The following table summarizes the key quantitative data for Necrostatin-1s, GSK2982772, and SAR443060, highlighting their biochemical potency, cellular activity, and key pharmacokinetic parameters.
| Parameter | Necrostatin-1s | GSK2982772 | SAR443060 (DNL747) |
| Biochemical Potency (IC50) | Nec-1 EC50 = 182 nM[1] | 16 nM (human RIPK1)[2][3][4][5][6] | Not explicitly found |
| Cellular Activity (EC50/IC50) | Nec-1 EC50 = 490 nM (Jurkat cells)[7] | 6.3 nM (U937 cells, necroptosis)[2] | 3.9 nM (human PBMCs, pRIPK1 inhibition)[8] |
| Mechanism of Action | Allosteric inhibitor | ATP competitive[2][3] | Reversible inhibitor[8][9][10] |
| Kinase Selectivity | More specific than Nec-1, lacks IDO-targeting effect[11] | >1,000-fold selectivity over 339 kinases[3] | Selective inhibitor[8][9][10] |
| Brain Penetration | Yes | Low[3] | Yes[8][9][10] |
| Half-life (human) | Not available | ~12 hours (predicted)[2] | 14.2 - 19.0 hours[8] |
| Clinical Development Status | Preclinical tool | Phase 2 trials for inflammatory diseases[12] | Discontinued due to preclinical toxicity[9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches for evaluating these inhibitors, the following diagrams illustrate the RIPK1 signaling pathway and a general workflow for inhibitor characterization.
Caption: Simplified RIPK1 signaling pathway illustrating the points of intervention for the inhibitors.
Caption: General experimental workflow for the characterization and comparison of RIPK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of RIPK1 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
1. Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Necrostatin-1s, GSK2982772, SAR443060) dissolved in DMSO
-
384-well white assay plates
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Prepare a kinase reaction mix containing RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Add 2 µL of the kinase reaction mix to each well containing the inhibitor.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Necroptosis Inhibition Assay (HT-29 Cells)
This assay measures the ability of an inhibitor to protect cells from induced necroptosis.
1. Reagents and Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Test inhibitors (Necrostatin-1s, GSK2982772, SAR443060) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white assay plates
2. Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Pre-treat the cells by adding the inhibitor dilutions to the respective wells and incubate for 1 hour.
-
Prepare a necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in cell culture medium.
-
Add the necroptosis-inducing cocktail to the wells (except for the untreated control wells).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The choice of a RIPK1 inhibitor for research purposes depends on the specific experimental context.
-
GSK2982772 stands out for its high potency and exceptional kinase selectivity, making it a valuable tool for studies where minimizing off-target effects is paramount. Its low brain penetration, however, limits its use in CNS-related in vivo models.
-
SAR443060 (DNL747) offers the advantage of being brain-penetrant, which made it a candidate for neurodegenerative diseases. While its development was halted due to toxicity concerns, it can still be a useful tool for short-term in vivo studies or in vitro experiments where CNS penetration is a desired feature.
-
Necrostatin-1s remains a widely used tool compound. Its improved specificity over the original Necrostatin-1 is a significant advantage. While its potency may be lower compared to the more recently developed inhibitors, its extensive characterization in the literature provides a solid foundation for its use in a variety of experimental settings.
Researchers should carefully consider the specific requirements of their assays, including the need for brain penetration, the importance of high selectivity, and the desired potency, when selecting the most appropriate RIPK1 inhibitor for their investigations.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK2982772 | RIP kinase | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
2,7-Diazaspiro[4.5]decan-1-one: A Viable Drug Lead? A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. The diazaspiro[4.5]decan-1-one core has recently emerged as a promising framework for the development of potent and selective kinase inhibitors. While much of the published research has focused on the 2,8-isomer, this guide provides a comparative validation pathway for the closely related 2,7-Diazaspiro[4.5]decan-1-one, offering insights into its potential as a viable drug lead. By leveraging data from its structural analog, we outline the key biological targets, relevant signaling pathways, and essential experimental protocols for its evaluation.
Comparative Biological Activity
While direct experimental data for this compound is not extensively available in the public domain, the significant findings for the 2,8-isomer provide a strong rationale for investigating the 2,7-scaffold. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of key enzymes in inflammatory signaling pathways, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).
| Scaffold | Target(s) | Key Derivative | IC50 | Therapeutic Area |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | Compound 41 | 92 nM[1][2] | Inflammatory Diseases |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2 / JAK1 | Compound 48 | 6 nM (TYK2), 37 nM (JAK1)[3] | Inflammatory Bowel Disease |
| This compound | Predicted: RIPK1, TYK2/JAK1 | - | To be determined | Inflammatory Diseases |
Potential Signaling Pathways and Therapeutic Indications
Based on the activity of its 2,8-isomer, this compound is predicted to modulate critical inflammatory signaling pathways.
RIPK1 and Necroptosis
RIPK1 is a crucial kinase that regulates necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[1][2] Inhibition of RIPK1 can block the necroptotic pathway and offers a therapeutic strategy for diseases driven by inflammation and cell death.
Caption: Hypothesized inhibition of the RIPK1-mediated necroptosis pathway.
JAK/STAT Pathway
The JAK/STAT pathway is central to signaling by numerous cytokines that drive immune responses and inflammation. Dual inhibition of TYK2 and JAK1 has shown therapeutic potential in autoimmune diseases like inflammatory bowel disease.[3]
Caption: Hypothesized dual inhibition of the TYK2/JAK1 signaling pathway.
Experimental Validation Workflow
To validate this compound as a drug lead, a systematic experimental approach is necessary. The following workflow is proposed based on standard practices in drug discovery and the protocols used for the 2,8-isomer.
Caption: Proposed experimental workflow for the validation of the drug lead.
Detailed Experimental Protocols
Synthesis of this compound Derivatives
While a specific, detailed synthesis for the 2,7-isomer is not provided in the search results, general methods for the synthesis of diazaspiro[4.5]decane scaffolds often involve multi-step reactions. A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported, which could potentially be adapted.[4]
In Vitro Kinase Inhibitory Assays
Objective: To determine the inhibitory potency (IC50) of the test compounds against target kinases (e.g., RIPK1, TYK2, JAK1).
General Protocol (based on commercially available assay kits):
-
Recombinant human kinase is incubated with the test compound at varying concentrations.
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Necroptosis Assay
Objective: To evaluate the ability of the test compounds to protect cells from induced necroptosis.
Protocol (adapted from studies on RIPK1 inhibitors):
-
Human monocytic U937 cells are seeded in 96-well plates.
-
Cells are pre-incubated with various concentrations of the test compound.
-
Necroptosis is induced by the addition of a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
After an incubation period (e.g., 24 hours), cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).
-
The protective effect of the compound is determined by measuring the percentage of viable cells compared to the vehicle-treated control.
Cellular pSTAT (Phospho-STAT) Inhibition Assay
Objective: To assess the inhibition of JAK/STAT signaling in a cellular context.
Protocol (general procedure):
-
A relevant cell line (e.g., human peripheral blood mononuclear cells) is stimulated with a cytokine (e.g., IL-2 or IFN-α) to activate the JAK/STAT pathway.
-
Cells are co-incubated with the test compound at various concentrations.
-
After stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3 or pSTAT5).
-
The level of pSTAT is quantified by flow cytometry.
-
The IC50 for the inhibition of STAT phosphorylation is calculated from the dose-response curve.
Conclusion
The this compound scaffold represents an unexplored but highly promising area for drug discovery, particularly in the realm of inflammatory diseases. By drawing strong parallels with the well-validated 2,8-isomer, this guide provides a clear and actionable framework for its systematic evaluation. The proposed experimental protocols, focused on key kinase targets and cellular pathways, will be instrumental in determining the therapeutic potential of this novel chemical entity. Further investigation into the structure-activity relationship (SAR) of this compound derivatives is warranted to unlock its full potential as a next-generation therapeutic.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Selectivity Assessment of 2,7-Diazaspiro[4.5]decan-1-one Based Compounds
For Immediate Release
In the intricate world of drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide offers a comprehensive comparison of the selectivity of inhibitors based on the 2,7-diazaspiro[4.5]decan-1-one scaffold, providing researchers, scientists, and drug development professionals with essential data to inform their research. Through a detailed analysis of experimental data, we assess the performance of these compounds against their intended targets and a broader panel of kinases, offering a clear perspective on their specificity.
Introduction to this compound Based Inhibitors
The this compound core structure has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors targeting various enzyme families. This guide focuses on the kinase inhibitor class of these compounds, which have shown promise in oncology, immunology, and inflammatory diseases. Understanding the selectivity of these inhibitors is paramount, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window.
Comparative Selectivity Analysis
To provide a clear and objective comparison, this guide categorizes the inhibitors based on their primary kinase targets. The selectivity data, including IC50 values and percentage of inhibition against a panel of kinases, are summarized in the following tables.
Dual TYK2/JAK1 Inhibitors
A notable example from this class is Compound 48 , a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1]
Table 1: Kinase Selectivity Profile of Compound 48 [2]
| Kinase | IC50 (nM) | % Inhibition @ 1 µM |
| TYK2 | 6 | - |
| JAK1 | 37 | - |
| JAK2 | >1000 | <10% |
| JAK3 | >1000 | <10% |
| Aurora A | - | 50-75% |
| Selected Off-Targets | ||
| AAK1 | - | <10% |
| ABL1 | - | <10% |
| ... (and 100+ other kinases) | - | <10% |
Data extracted from the supplementary information of J. Med. Chem. 2022, 65 (4), 3151-3172.[2]
Compound 48 demonstrates excellent potency against TYK2 and JAK1, with remarkable selectivity over other JAK family members, JAK2 and JAK3 (over 23-fold for JAK2).[1] A broader screening against a panel of 110 kinases revealed minimal off-target activity, with only Aurora A showing moderate inhibition. This high degree of selectivity suggests a favorable safety profile for therapeutic development.
RIPK1 Kinase Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases. Compound 41 , a 2,8-diazaspiro[4.5]decan-1-one derivative, has been identified as a potent inhibitor of RIPK1.[3]
Table 2: Potency of Compound 41 against RIPK1
| Kinase | IC50 (nM) |
| RIPK1 | 92 |
While a broad kinome scan for Compound 41 is not publicly available, the selectivity of other RIPK1 inhibitors provides a benchmark. For instance, the structurally distinct RIPK1 inhibitor, Compound 62, was profiled against 468 kinases and demonstrated high selectivity.[4] The potent and specific inhibition of RIPK1 by compounds like 41 highlights the potential of the diazaspiro[4.5]decan-1-one scaffold for developing targeted therapies for necroptosis-driven diseases.
Phospholipase D (PLD) Inhibitors
While not kinases, Phospholipase D (PLD) enzymes are also targeted by diazaspiro-based compounds. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold, a close analog, has yielded potent and selective inhibitors of PLD1 and PLD2. ML298 is a highly selective PLD2 inhibitor, while ML299 is a potent dual PLD1/2 inhibitor.[5][6]
Table 3: Selectivity of PLD Inhibitors
| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity |
| ML298 | >20,000 | 355 | >56-fold for PLD2 |
| ML299 | 6 | 20 | Dual Inhibitor |
A broader selectivity screen of ML299 against a panel of 68 receptors, ion channels, and transporters revealed a clean profile, with significant activity observed at only 3 targets, demonstrating its high selectivity beyond the PLD family.[7]
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized biochemical assays. Two commonly employed methods are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: A europium (Eu)-labeled anti-tag antibody binds to a kinase of interest. A fluorescently labeled ATP-competitive tracer also binds to the kinase's ATP pocket. The proximity of the Eu-donor on the antibody and the fluorescent acceptor on the tracer results in a high FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.
-
Reaction Initiation: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
General Protocol:
-
Kinase Reaction: Set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor in a multi-well plate. Incubate at the optimal temperature for the kinase.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The this compound scaffold and its close analogs have proven to be a valuable starting point for the development of highly selective and potent inhibitors against various kinase and enzyme targets. The examples highlighted in this guide, including the dual TYK2/JAK1 inhibitor Compound 48, the RIPK1 inhibitor Compound 41, and the PLD inhibitors ML298 and ML299, showcase the potential of this chemical class. The detailed selectivity data and experimental protocols provided herein serve as a valuable resource for the scientific community, facilitating the rational design and evaluation of next-generation inhibitors with improved therapeutic profiles. Continued exploration of the structure-activity relationships within this scaffold holds significant promise for the discovery of novel therapeutics for a range of human diseases.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Powerhouses: A Comparative Guide to 2,7-Diazaspiro[4.5]decan-1-one Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor. Within the realm of small molecule drug discovery, spirocyclic scaffolds have emerged as a promising class of compounds, offering unique three-dimensional structures that can lead to enhanced target affinity and selectivity. This guide provides a preclinical evaluation of 2,7-diazaspiro[4.5]decan-1-one compounds, comparing their performance with a key alternative and presenting the supporting experimental data.
While specific preclinical data for this compound derivatives remains limited in publicly accessible literature, extensive research on the closely related 2,8-diazaspiro[4.5]decan-1-one isomer has revealed significant therapeutic potential, particularly in the inhibition of key signaling kinases. This guide will focus on a representative 2,8-diazaspiro[4.5]decan-1-one derivative, herein referred to as Compound 48, and compare its preclinical performance against Tofacitinib, a well-established Janus kinase (JAK) inhibitor.
At a Glance: Performance Comparison
The following table summarizes the key preclinical data for Compound 48 and Tofacitinib, highlighting their in vitro potency and in vivo efficacy.
| Parameter | Compound 48 (2,8-Diazaspiro[4.5]decan-1-one derivative) | Tofacitinib (Alternative) |
| Target(s) | Dual TYK2/JAK1 inhibitor | Pan-JAK inhibitor (primarily JAK1/JAK3) |
| In Vitro Potency (IC50) | ||
| TYK2 | 6 nM[1] | 16 - 34 nM[2] |
| JAK1 | 37 nM[1] | 1.7 - 3.7 nM[2] |
| JAK2 | >140 nM (over 23-fold selective for JAK2)[1] | 1.8 - 4.1 nM[2] |
| JAK3 | Not explicitly reported, but selectivity for JAK2 is highlighted | 0.75 - 1.6 nM[2] |
| In Vivo Efficacy | More potent anti-inflammatory efficacy than tofacitinib in an acute ulcerative colitis model[1] | Effective in murine models of colitis, ameliorating disease activity[3][4] |
Delving Deeper: Experimental Protocols
The preclinical evaluation of these compounds relies on a series of well-defined experimental protocols to assess their activity and efficacy. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate produced. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing it in close proximity to a fluorescent tracer that is also bound to the substrate. Excitation of the terbium results in fluorescence resonance energy transfer (FRET) to the tracer, which then emits light at a specific wavelength. The intensity of this emitted light is proportional to the amount of phosphorylated substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., Compound 48 or Tofacitinib) in an appropriate buffer (e.g., DMSO).
-
Prepare a solution containing the kinase enzyme (e.g., TYK2, JAK1, JAK2, or JAK3) and the corresponding substrate in a kinase reaction buffer.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the kinase/substrate solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.
-
-
Detection:
-
Add the detection solution to each well to stop the kinase reaction and allow for antibody binding.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the appropriate wavelengths for the terbium donor and the fluorescent acceptor.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics inflammatory bowel disease.
Principle: Administration of DSS in the drinking water of mice induces damage to the colonic epithelium, leading to an inflammatory response characterized by weight loss, diarrhea, and bloody stools. The efficacy of a test compound is assessed by its ability to ameliorate these clinical signs and reduce inflammation in the colon.
Protocol:
-
Induction of Colitis:
-
House mice (e.g., C57BL/6) and provide them with drinking water containing a specific concentration of DSS (e.g., 2.5-5%) for a defined period (e.g., 5-7 days).
-
Monitor the mice daily for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the stool.
-
-
Compound Administration:
-
Prepare a formulation of the test compound (e.g., Compound 48 or Tofacitinib) suitable for the chosen route of administration (e.g., oral gavage).
-
Administer the compound to the mice at a predetermined dose and frequency, starting either before, during, or after the induction of colitis, depending on the study design (prophylactic or therapeutic).
-
Include a vehicle control group that receives the formulation without the active compound.
-
-
Assessment of Disease Activity:
-
Continue to monitor the clinical signs of colitis throughout the study.
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure the length of the colon (shortening is a sign of inflammation).
-
Collect tissue samples for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.
-
Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers (e.g., myeloperoxidase activity).
-
-
Data Analysis:
-
Compare the clinical scores, colon length, histological scores, and inflammatory marker levels between the compound-treated groups and the vehicle control group.
-
Use appropriate statistical tests to determine the significance of any observed differences.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the mechanism of action of these compounds and the experimental process, the following diagrams are provided.
Caption: TYK2/JAK1 Signaling Pathway and Inhibition by Compound 48.
Caption: Simplified RIPK1 Signaling Pathway and Potential Inhibition.
Caption: General Preclinical Evaluation Workflow for Novel Compounds.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Lapatinib and Erlotinib Kinase Inhibition Profiles
This guide provides a detailed comparison of two prominent tyrosine kinase inhibitors, Lapatinib and Erlotinib, focusing on their biochemical potency, selectivity, and the signaling pathways they modulate. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct inhibitory profiles of these therapeutic agents.
Introduction to EGFR/HER2-Targeted Kinase Inhibitors
The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth factor Receptor (EGFR, also known as ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2), are critical regulators of cellular growth, proliferation, and survival. Their dysregulation through overexpression or mutation is a key driver in the development of various cancers. Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding site of these receptors have become a cornerstone of targeted cancer therapy.
Erlotinib is a first-generation, reversible TKI primarily designed to inhibit EGFR.[1] Lapatinib is a dual, reversible TKI that potently inhibits both EGFR and HER2.[2][3] This guide will objectively compare their kinase inhibition profiles, supported by experimental data and methodologies.
Comparative Kinase Inhibition Profiles
The potency and selectivity of kinase inhibitors are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay. A lower IC50 value indicates greater potency.
The following table summarizes the biochemical IC50 values for Lapatinib and Erlotinib against their primary targets and other related kinases from cell-free enzymatic assays.
| Kinase Target | Lapatinib IC50 (nM) | Erlotinib IC50 (nM) | Primary Indication of Potency |
| EGFR (ErbB1) | 10.2[4][5][6] | 2[7] | High potency for both inhibitors |
| HER2 (ErbB2) | 9.8[4][5][6] | ~700 - 1890[8] | High potency for Lapatinib, significantly lower for Erlotinib |
| HER4 (ErbB4) | 367[9] | >10,000 | Low potency for both inhibitors |
| c-Src | >10,000[9] | >2,000[7] | High selectivity (low potency) for both inhibitors |
| VEGFR2 | >10,000[9] | - | High selectivity for Lapatinib |
Data compiled from cell-free biochemical kinase assays. Cellular IC50 values may differ.
Analysis: The data clearly illustrates the distinct profiles of the two inhibitors. Lapatinib exhibits potent, dual inhibition of both EGFR and HER2 with nearly identical low nanomolar IC50 values.[4][5][6] In contrast, Erlotinib is highly potent and selective for EGFR, with over a thousand-fold less activity against HER2 in cell-free assays.[7] Both inhibitors demonstrate high selectivity against other kinases like c-Src, underscoring their targeted design.[7][9]
Signaling Pathway Inhibition
EGFR and HER2 activation initiates a cascade of downstream signaling events crucial for cell proliferation and survival, primarily through the PI3K/Akt and RAS/MAPK pathways. Upon activation, the receptors dimerize and autophosphorylate specific tyrosine residues, which then serve as docking sites for adaptor proteins that propagate the signal. Lapatinib and Erlotinib inhibit this initial autophosphorylation step.
Experimental Protocols
The determination of IC50 values is a critical step for characterizing the potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.
Objective: To determine the concentration of Lapatinib or Erlotinib required to inhibit 50% of the enzymatic activity of a target kinase (e.g., EGFR, HER2).
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2)
-
Specific peptide substrate for the kinase
-
Test Inhibitors: Lapatinib, Erlotinib (stock solutions in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Ultra-Pure ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Workflow Diagram:
Step-by-Step Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a stock solution of the kinase and its corresponding substrate in the kinase assay buffer. Prepare a stock solution of ATP. The final ATP concentration in the assay should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.[2][10]
-
Inhibitor Dilution: Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of Lapatinib and Erlotinib from the DMSO stock into the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to the appropriate wells of a white, opaque 384-well plate.[2] Add 1 µL of buffer with DMSO to "maximum activity" control wells and 1 µL of buffer to "background" (no enzyme) wells.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme solution to all wells except the "background" controls.[2]
-
Reaction Initiation: Prepare the reaction mixture containing the peptide substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.[2]
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[2]
-
Signal Detection: a. Equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[11][12] c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[11][12]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the results on a semi-log graph to determine the IC50 value using a sigmoidal dose-response curve fit.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. ulab360.com [ulab360.com]
Validating the Mechanism of Action of 2,7-Diazaspiro[4.5]decan-1-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,7-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective inhibitors targeting key mediators of disease. This guide provides a comparative analysis of the mechanism of action of various derivatives, focusing on their roles as kinase inhibitors and modulators of mitochondrial function. Experimental data is presented to objectively compare their performance against relevant alternatives, supplemented by detailed experimental protocols and pathway visualizations to facilitate a comprehensive understanding of their therapeutic potential.
I. Kinase Inhibition: Targeting RIPK1 and TYK2/JAK1
Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have demonstrated significant inhibitory activity against key kinases involved in inflammatory diseases: Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).
A. RIPK1 Inhibition and the Necroptosis Pathway
RIPK1 is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[1][2] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1][2]
Quantitative Comparison of RIPK1 Inhibitors
| Compound | Target | IC50 (nM) | Cellular Assay | Reference |
| Compound 41 | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells | [1][2] |
| GSK2982772 (Reference) | RIPK1 | - | Clinical trial candidate |
Signaling Pathway: TNF-alpha Induced Necroptosis
The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade initiated by TNF-alpha. Inhibition of RIPK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives blocks the downstream phosphorylation of MLKL, a key executioner of necroptotic cell death.
B. Dual TYK2/JAK1 Inhibition and the JAK/STAT Pathway
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1, key components of the JAK/STAT signaling pathway that mediates the effects of numerous cytokines involved in inflammatory bowel disease and other autoimmune disorders.[1][3]
Quantitative Comparison of TYK2/JAK1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs JAK2 | In Vivo Efficacy (Ulcerative Colitis Model) | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | More potent than tofacitinib | [1][3] |
| JAK1 | 37 | ||||
| Tofacitinib (Reference) | Pan-JAK | - | - | Effective | [3] |
Signaling Pathway: Cytokine-Mediated JAK/STAT Signaling
The diagram below illustrates how cytokines activate the JAK/STAT pathway and how dual TYK2/JAK1 inhibition by 2,8-diazaspiro[4.5]decan-1-one derivatives can block this signaling.
II. Mitochondrial Permeability Transition Pore (mPTP) Inhibition
Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[4][5] The opening of the mPTP is a key event in ischemia-reperfusion injury, leading to cell death.[4][5] These compounds have shown cytoprotective effects in cardiac models.[4][5]
Quantitative Comparison of mPTP Inhibitors
| Compound | Assay | Result | Reference |
| Compound 14e | mPTP opening inhibition in human cardiomyocytes | High potency | [4][6][7] |
| Hypoxia/reoxygenation-induced cell death | Counteracted cardiomyocyte death | [4][6][7] |
III. Experimental Protocols
A. In Vitro Kinase Assay (ADP-Glo™)
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against kinases like RIPK1, TYK2, and JAK1.
Experimental Workflow
Materials:
-
Kinase (e.g., RIPK1, TYK2, JAK1)
-
Kinase substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a white assay plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
B. Cellular Kinase Inhibition Assay (AlphaLISA®)
This protocol outlines a general method for assessing the ability of compounds to inhibit kinase activity within a cellular context.
Experimental Workflow
Materials:
-
Relevant cell line
-
Cytokine or other stimulus
-
Test compounds
-
AlphaLISA® SureFire® Ultra™ Kit (PerkinElmer)
-
96- or 384-well culture plates
-
Alpha-enabled plate reader
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with the appropriate cytokine or stimulus to activate the target kinase.
-
Lyse the cells.
-
Transfer the lysate to an AlphaLISA® plate.
-
Add the AlphaLISA® Acceptor beads and biotinylated antibody mixture.
-
Incubate at room temperature.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an Alpha-enabled plate reader.
-
Determine the EC50 values from the dose-response curves.
C. Mitochondrial Permeability Transition Pore (mPTP) Assay (Calcein-AM/CoCl₂)
This assay directly measures the opening of the mPTP in living cells.
Experimental Workflow
Materials:
-
Cardiomyocytes or other relevant cell type
-
Calcein-AM
-
Cobalt Chloride (CoCl₂)
-
Ionomycin (or other mPTP inducer)
-
Test compounds
-
Fluorescence microscope or flow cytometer
Procedure:
-
Load cells with Calcein-AM, which is converted to fluorescent calcein intracellularly.
-
Add CoCl₂ to quench the fluorescence of cytosolic calcein, leaving only the mitochondrial fluorescence.
-
Treat the cells with the test compound.
-
Induce mPTP opening with an agent like ionomycin.
-
Measure the mitochondrial fluorescence using a fluorescence microscope or flow cytometer. A decrease in fluorescence indicates mPTP opening.
-
Quantify the protective effect of the test compounds by comparing the fluorescence in treated versus untreated cells.
IV. Conclusion
The this compound scaffold and its analogues represent a versatile platform for the development of targeted therapeutics. The 2,8-diazaspiro[4.5]decan-1-one derivatives show promise as potent inhibitors of RIPK1 and as dual inhibitors of TYK2/JAK1, offering potential treatments for a range of inflammatory and autoimmune diseases. Furthermore, the 1,4,8-triazaspiro[4.5]decan-2-one derivatives demonstrate a distinct mechanism of action through the inhibition of the mitochondrial permeability transition pore, highlighting their potential in conditions such as ischemia-reperfusion injury. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the continued exploration and validation of these promising therapeutic agents.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,7-Diazaspiro[4.5]decan-1-one
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,7-Diazaspiro[4.5]decan-1-one, aligning with general best practices for hazardous waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid the inhalation of any dust or vapors. In case of a spill, prevent the chemical from entering drains or water systems.
Disposal Protocol Summary
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems.[1]
| Parameter | Guideline | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [1] |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable. | [1] |
| Waste Classification | Hazardous Waste | General Laboratory Guidelines |
| Container Requirements | Must be in good condition, compatible with the chemical, and have a secure, leak-proof closure. | Daniels Health (2025) |
| Labeling | Clearly label containers as "Hazardous Waste" with the full chemical name: "this compound". Do not use abbreviations or chemical formulas. | Lehigh University |
| Storage | Store in a designated, well-ventilated Satellite Accumulation Area (SAA), segregated from incompatible materials. | Central Washington University |
Step-by-Step Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound from the point of generation to its final removal from the laboratory.
Experimental Protocols for Waste Handling
While specific experimental protocols for the disposal of this compound are not publicly detailed, the following general laboratory procedures for handling hazardous chemical waste should be strictly followed:
Protocol for Segregation and Storage:
-
Identify Waste Stream: Designate a specific waste container for this compound and its directly contaminated materials (e.g., pipette tips, gloves). Do not mix with other chemical waste streams unless compatibility has been verified.
-
Container Selection: Choose a container made of a material chemically resistant to nitrogen-containing heterocyclic compounds (e.g., high-density polyethylene - HDPE). The container must have a screw-top or other secure closure.
-
Labeling: Immediately upon designating a waste container, affix a "Hazardous Waste" label.[2] Clearly write the full chemical name, "this compound," and the date the first waste is added.[1]
-
Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA).[1] This area should be away from general lab traffic and clearly marked.
-
Closure: Always keep the waste container sealed when not in use.[2] This prevents the release of vapors and reduces the risk of spills.
-
Inspection: Conduct and document weekly inspections of the SAA to check for container integrity and any signs of leakage.
Protocol for Final Disposal:
-
Scheduling Pickup: Once the waste container is full, or within one year of the first addition of waste for a partially filled container, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[1][2]
-
Documentation: Complete all necessary waste disposal forms provided by your institution or the disposal company. Accurately list the contents and approximate quantities.
-
Handling Contaminated Packaging: For the original product container, if empty, triple-rinse with a suitable solvent.[2] The rinsate must be collected and treated as hazardous waste.[2] After rinsing, the container can be prepared for recycling or disposal as non-hazardous waste according to your institution's policies.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
